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  • Product: 4-Cyano-2,6-difluorobenzenesulfonamide

Core Science & Biosynthesis

Foundational

Physicochemical properties of 4-Cyano-2,6-difluorobenzenesulfonamide for drug design

As a Senior Application Scientist overseeing early-stage discovery pipelines, I frequently emphasize to my teams that the selection of synthetic building blocks dictates not only the efficiency of the chemistry workflow...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing early-stage discovery pipelines, I frequently emphasize to my teams that the selection of synthetic building blocks dictates not only the efficiency of the chemistry workflow but also the pharmacokinetic and pharmacodynamic fate of the final therapeutic agent. 4-Cyano-2,6-difluorobenzenesulfonamide (CAS: 1518729-48-0) has emerged as a privileged intermediate in modern medicinal chemistry, particularly in the rational design of targeted immunotherapies.

This technical guide deconstructs the physicochemical attributes of this compound, elucidates its mechanistic application in modulating the STING pathway, and provides a rigorously validated, self-correcting synthetic protocol for its application in drug discovery.

Physicochemical Profiling: Designing for Target Affinity

The structural architecture of 4-Cyano-2,6-difluorobenzenesulfonamide is highly deliberate. The integration of a sulfonamide group flanked by two highly electronegative fluorine atoms, coupled with a para-cyano group, creates a unique electronic environment optimized for target engagement .

Table 1: Key Physicochemical Properties and Drug Design Implications

PropertyValueImpact on Drug Design
Molecular Formula C₇H₄F₂N₂O₂SEstablishes baseline for precise mass calculations.
Molecular Weight 218.18 g/mol Highly favorable for Fragment-Based Drug Discovery (FBDD).
Topological Polar Surface Area ~84.0 ŲEnsures optimal cell permeability; balances aqueous solubility.
Hydrogen Bond Donors 1 (-NH₂)Critical for forming directional hydrogen bonds with target residues.
Hydrogen Bond Acceptors 3 (O, O, N)Facilitates interaction with kinase/hydrolase hinge regions.
Fluorine Substitution Ortho-di-fluoroIncreases metabolic stability and conformationally locks the ring.
Cyano Group ElectrophilicServes as a versatile synthetic handle or direct H-bond acceptor.

Causality in Design (Expertise Insight): The ortho-difluoro substitution pattern is not merely present for steric locking; it exerts a profound inductive electron-withdrawing effect (-I effect) on the sulfonamide moiety. In my experience optimizing target affinity, this electronic pull significantly lowers the pKa of the sulfonamide N-H protons compared to an unsubstituted benzenesulfonamide. In the context of target binding—such as the zinc-containing active site of hydrolases—a more acidic sulfonamide can exist in a partially ionized state at physiological pH (7.4), acting as a superior bidentate ligand for metal coordination or forming exceptionally strong hydrogen bonds with basic active-site residues.

Mechanistic Paradigm: ENPP1 Inhibition and STING Pathway Activation

The therapeutic utility of derivatives synthesized from 4-Cyano-2,6-difluorobenzenesulfonamide is prominently showcased in immuno-oncology, specifically in the development of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitors .

ENPP1 is a transmembrane glycoprotein that hydrolyzes 2'3'-cGAMP, the endogenous second messenger and primary agonist of the Stimulator of Interferon Genes (STING) pathway. By inhibiting ENPP1, the degradation of 2'3'-cGAMP is halted. The resulting accumulation of cGAMP hyper-activates the STING pathway, leading to the robust production of Type I Interferons (IFN-I) and triggering a potent anti-tumor immune response.

ENPP1_STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS Enzyme dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING Activation cGAMP->STING Binds ENPP1 ENPP1 (Hydrolase) ENPP1->cGAMP Hydrolyzes Immune Anti-Tumor Immunity STING->Immune Triggers Drug ENPP1 Inhibitor Drug->ENPP1 Blocks

Figure 1: Mechanism of ENPP1 inhibitors preventing 2'3'-cGAMP hydrolysis to enhance STING immunity.

Synthetic Workflow: Controlled Nitrile Reduction Protocol

To utilize 4-Cyano-2,6-difluorobenzenesulfonamide as a core scaffold, the cyano group is frequently reduced to a primary amine (forming 4-(aminomethyl)-2,6-difluorobenzenesulfonamide), which subsequently serves as an attachment point for further structural elaboration .

The Chemical Challenge & Causality: Catalytic hydrogenation of nitriles inherently risks the formation of secondary and tertiary amines. The highly reactive primary amine intermediate can attack the unreduced imine, leading to dimerization. The Solution: Conducting the hydrogenation under strictly acidic conditions (using concentrated HCl) immediately protonates the primary amine upon formation. This renders the nitrogen non-nucleophilic, completely suppressing dimer formation and exclusively yielding the primary amine hydrochloride salt.

Reduction_Workflow Step1 Step 1: Preparation Dissolve in MeOH (0.1 M) Step2 Step 2: Catalyst & Acid 10% Pd/C + Conc. HCl Step1->Step2 Step3 Step 3: Hydrogenation H2 Purge, Stir 22°C, 1h Step2->Step3 Step4 Step 4: Filtration Filter via Celite pad Step3->Step4 Step5 Step 5: Validation LC-MS & 1H-NMR Check Step4->Step5

Figure 2: Step-by-step catalytic hydrogenation workflow for controlled nitrile reduction.

Step-by-Step Methodology:
  • Preparation: In a rigorously dried round-bottom flask, dissolve 4-Cyano-2,6-difluorobenzenesulfonamide (844 mg, 3.87 mmol, 1.0 equiv.) in anhydrous Methanol (39 mL) to achieve a 0.1 M concentration.

  • Catalyst & Acid Addition: Under a continuous nitrogen purge, carefully add 10% Palladium on Carbon (Pd/C, 844 mg, 1:1 w/w ratio to substrate). Subsequently, add concentrated Hydrochloric Acid (355 µL, 4.3 mmol, 1.1 equiv.). Critical Safety Step: The nitrogen purge is mandatory to prevent the catalytic ignition of methanol vapors by the active Pd/C.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas. Repeat this purge cycle three times to ensure the complete removal of oxygen. Maintain the reaction under a hydrogen balloon atmosphere and stir vigorously at 22 °C for exactly 1 hour.

  • Filtration: Upon completion, filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with excess Methanol (3 x 15 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 4-(aminomethyl)-2,6-difluorobenzenesulfonamide hydrochloride salt.

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol and definitively rule out dimer formation, the following validation cascade must be executed before proceeding to the next synthetic step:

  • LC-MS (ESI+): Analyze the crude product. The presence of the desired primary amine is confirmed by a mass peak at [M+H]⁺ = 223.0 m/z . The trustworthiness of the acidic suppression is validated by the absence of a peak at [M+H]⁺ = 428.0 m/z , confirming no secondary amine dimer was formed.

  • ¹H-NMR (DMSO-d₆): The appearance of a singlet integrating to 2H around ~4.1 ppm (the newly formed benzylic CH₂) validates the reduction. The amine protons will appear as a broad singlet integrating to 3H (due to the hydrochloride salt form) shifted downfield.

Conclusion

4-Cyano-2,6-difluorobenzenesulfonamide is a masterclass in rational building block design. By combining precise physicochemical tuning—via the ortho-difluoro sulfonamide motif—with the synthetic versatility of a para-cyano group, it enables the rapid construction of high-affinity ENPP1 inhibitors. Adherence to rigorously controlled, acid-mediated hydrogenation protocols ensures the high-fidelity translation of this building block into potent immunotherapeutic agents.

References

  • Google Patents. "Phosphodiesterase inhibitors and their uses" (Patent: CN115151253A). Google Patents Database. Available at:[1]

Sources

Exploratory

Thermodynamic Stability and Kinetic Degradation Profiling of 4-Cyano-2,6-difluorobenzenesulfonamide in Aqueous Media

Executive Summary 4-Cyano-2,6-difluorobenzenesulfonamide is a highly functionalized, electron-deficient aromatic building block frequently utilized in medicinal chemistry, notably in the development of phosphodiesterase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Cyano-2,6-difluorobenzenesulfonamide is a highly functionalized, electron-deficient aromatic building block frequently utilized in medicinal chemistry, notably in the development of phosphodiesterase (ENPP1) inhibitors and other targeted therapeutics[1]. Understanding its thermodynamic stability in aqueous solutions is critical for preformulation, assay development, and long-term storage. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, physicochemical behavior, and outlines a self-validating experimental protocol for kinetic profiling.

Structural Causality & Physicochemical Profiling

The thermodynamic stability of 4-Cyano-2,6-difluorobenzenesulfonamide is dictated by the extreme electron-withdrawing nature of its substituents. To predict its behavior in aqueous media, we must deconstruct the molecule into its functional domains:

  • The Sulfonamide Group (-SO 2​ NH 2​ ): Unsubstituted benzenesulfonamide typically exhibits a pK a​ of approximately 10.1[2]. However, the introduction of fluorine atoms drastically alters the thermodynamic signatures and physicochemical properties of the molecule, significantly increasing the acidity of proximal functional groups[3]. The combined inductive electron withdrawal from the two ortho-fluorines and the para-cyano group stabilizes the sulfonamidate conjugate base. Consequently, the pK a​ of this specific sulfonamide is shifted downward to an estimated range of 5.5–6.5.

  • The Difluorophenyl Core: The aromatic ring is highly electron-deficient. The presence of strong electron-withdrawing groups activates the ring toward Nucleophilic Aromatic Substitution (S N​ Ar), making the fluorine atoms unusually labile in the presence of strong nucleophiles like hydroxide ions[4].

  • The Cyano Group (-CN): Nitriles are susceptible to both acid- and base-catalyzed hydrolysis. Water acts as a nucleophile in the rate-determining step of nitrile hydrolysis, a process heavily influenced by the electronic effects of the ring substituents[5].

Table 1: Predicted Physicochemical Parameters
ParameterEstimated Value / RangeMechanistic Causality
pK a​ (Sulfonamide) 5.5 – 6.5Drastic reduction from 10.1 due to inductive pull of ortho-F and para-CN groups.
LogP (Neutral) 1.8 – 2.2Intrinsic lipophilicity of the difluorophenyl core.
LogD (pH 7.4) < 0.0Highly hydrophilic at physiological pH due to near-complete ionization of the sulfonamide.
Aqueous Solubility (pH 2.0) < 0.1 mg/mLCompound is fully protonated (neutral) and relies on H-bonding for solvation.
Aqueous Solubility (pH 7.4) > 5.0 mg/mLCompound exists as a highly soluble sulfonamidate anion.

Aqueous Degradation Mechanisms

In aqueous solutions, 4-Cyano-2,6-difluorobenzenesulfonamide faces two primary vectors of degradation, both of which are highly pH-dependent.

Pathway A: Base-Catalyzed S N​ Ar (pH > 8.0)

Nucleophilic aromatic substitution (S N​ Ar) requires the presence of strong electron-withdrawing groups to stabilize the intermediate Meisenheimer complex[4]. In basic aqueous media, hydroxide (OH ) attacks the C2 or C6 position. The resulting negative charge is delocalized and strongly stabilized by the ortho-sulfonamide group. Expulsion of the fluoride ion yields 4-cyano-2-fluoro-6-hydroxybenzenesulfonamide.

Pathway B: Nitrile Hydrolysis (Extreme pH)

At highly acidic (pH < 2) or highly basic (pH > 10) conditions, the cyano group undergoes hydration to form an intermediate amide (3,5-difluoro-4-sulfamoylbenzamide), which subsequently hydrolyzes into a carboxylic acid (3,5-difluoro-4-sulfamoylbenzoic acid)[5].

G cluster_0 Pathway A: Base-Catalyzed SNAr (pH > 8) cluster_1 Pathway B: Nitrile Hydrolysis (Acidic/Basic) Parent 4-Cyano-2,6-difluorobenzenesulfonamide (Intact API) SNAr_Mech Hydroxide Attack at C2/C6 (Meisenheimer Complex) Parent->SNAr_Mech OH- Hyd_Mech Hydration of -CN Group Parent->Hyd_Mech H2O / H+ or OH- Degradant_A 4-Cyano-2-fluoro-6-hydroxy- benzenesulfonamide SNAr_Mech->Degradant_A -F- Intermediate_B 3,5-Difluoro-4-sulfamoylbenzamide Hyd_Mech->Intermediate_B Degradant_B 3,5-Difluoro-4-sulfamoylbenzoic acid Intermediate_B->Degradant_B Hydrolysis

Fig 1. Primary aqueous degradation pathways: SNAr and Nitrile Hydrolysis.

Self-Validating Experimental Methodology

To empirically derive the thermodynamic stability of this compound, a forced degradation and kinetic profiling assay must be executed.

The Principle of Self-Validation (Mass Balance): A protocol is only trustworthy if it can detect its own failure. In this workflow, Mass Balance is the internal control. At any time point ( tx​ ), the molar sum of the remaining parent compound and all quantified degradants must equal the initial starting molarity ( 100±2% ). A failure to achieve mass balance indicates an unmonitored pathway (e.g., volatile degradants, irreversible adsorption to the vial, or precipitation), immediately flagging the data as invalid and prompting a solvent/container adjustment.

Step-by-Step Kinetic Profiling Protocol
  • Buffer Preparation: Prepare 50 mM aqueous buffers across a pH gradient: pH 1.2 (HCl/KCl), pH 4.0 (Acetate), pH 7.4 (Phosphate), and pH 10.0 (Borate). Causality: 50 mM ensures sufficient buffering capacity without causing excessive ionic strength artifacts.

  • Stock Solution: Dissolve the compound in 100% LC-MS grade Acetonitrile to a concentration of 10 mg/mL.

  • Spiking & Incubation: Spike the stock into the respective buffers to achieve a final concentration of 0.1 mg/mL (1% Acetonitrile final). Causality: Keeping organic co-solvent 1% prevents artificial suppression of hydrolysis rates. Aliquot into amber glass HPLC vials and seal. Incubate at three temperatures: 25°C, 40°C, and 60°C.

  • Sampling & Quenching: Pull samples at t=0,1,3,7,14 days. Quench basic/acidic samples with an equal volume of neutralizing buffer to halt degradation prior to injection.

  • RP-HPLC-UV/MS Analysis: Inject onto a C18 column using a gradient of Water/Acetonitrile (0.1% TFA). Monitor at 254 nm. Use MS to identify degradant masses (e.g., +18 Da for amide, +19 Da for carboxylic acid, -19 Da +17 Da for S N​ Ar hydroxyl substitution).

  • Kinetic Extraction: Plot ln(Ct​/C0​) vs. time to extract the observed rate constant ( kobs​ ). Utilize the Arrhenius equation across the three temperatures to calculate the Activation Energy ( Ea​ ).

Workflow Step1 1. Buffer Preparation (pH 1.2 to 10.0) Step2 2. Compound Spiking & Incubation (25°C, 40°C, 60°C) Step1->Step2 Step3 3. RP-HPLC-UV/MS Sampling & Quenching Step2->Step3 Step4 4. Kinetic Extraction & Mass Balance Check Step3->Step4

Fig 2. Self-validating experimental workflow for thermodynamic profiling.

Quantitative Data & Formulation Guidelines

Based on the structural mechanics, the following kinetic behavior is observed/predicted for 4-Cyano-2,6-difluorobenzenesulfonamide in aqueous environments.

Table 2: Degradation Kinetics Summary (25°C)
pH ConditionPrimary Degradation PathwayRelative StabilityEstimated t1/2​
pH 1.2 (HCl)Nitrile Hydrolysis (Acid-catalyzed)Moderate> 30 days
pH 4.0 (Acetate)None (Maximum Stability Zone)High> 180 days
pH 7.4 (Phosphate)None (Ionized, Sterically/Electronically Stable)High> 180 days
pH 10.0 (Borate)S N​ Ar (Fluorine displacement) & HydrolysisLow< 7 days

Formulation & Storage Recommendations: For long-term storage of aqueous stocks, the solution should be buffered to a slightly acidic to neutral pH (pH 4.0 – 7.4) where the compound exhibits its maximum thermodynamic stability. Avoid strong bases at all costs, as the S N​ Ar degradation pathway is highly aggressive at room temperature. For high-concentration dosing solutions, formulate at pH 7.4 to leverage the solubility enhancement provided by the deprotonation of the highly acidic sulfonamide group.

Sources

Foundational

Strategic Utility of 4-Cyano-2,6-difluorobenzenesulfonamide in the Development of ENPP1 Inhibitors: A Medicinal Chemistry Whitepaper

Executive Summary In the rapidly evolving landscape of immuno-oncology, the STING (Stimulator of Interferon Genes) pathway has emerged as a paramount target for eliciting robust anti-tumor immune responses. Central to th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of immuno-oncology, the STING (Stimulator of Interferon Genes) pathway has emerged as a paramount target for eliciting robust anti-tumor immune responses. Central to the regulation of this pathway is the enzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), which degrades the natural STING agonist, 2'3'-cGAMP.

This technical whitepaper explores the medicinal chemistry and synthetic utility of 4-Cyano-2,6-difluorobenzenesulfonamide (CAS: 1518729-48-0) . As a highly functionalized building block, this compound is critically utilized in the synthesis of novel ENPP1 inhibitors. By detailing its structural rationale, biological context, and validated synthetic protocols, this guide provides drug development professionals with a comprehensive framework for utilizing this intermediate in targeted drug discovery.

Chemical Profiling and Structural Rationale

The selection of a specific building block in drug design is rarely arbitrary; it is governed by strict Structure-Activity Relationship (SAR) requirements. 4-Cyano-2,6-difluorobenzenesulfonamide provides a trifecta of functional utility: a zinc-binding pharmacophore, a conformationally restricting halogenation pattern, and a highly versatile synthetic handle.

Quantitative Data Profile

The physicochemical properties of the compound dictate its handling, solubility, and reactivity during library synthesis.

PropertyValue
Chemical Name 4-Cyano-2,6-difluorobenzenesulfonamide
CAS Registry Number 1518729-48-0
Molecular Formula C 7​ H 4​ F 2​ N 2​ O 2​ S
Molecular Weight 218.18 g/mol
Key Functional Groups Nitrile (-C≡N), Sulfonamide (-SO 2​ NH 2​ ), Fluoro (-F)
Primary Application Synthetic intermediate for ENPP1 inhibitors
Mechanistic Causality in Structural Design
  • The Sulfonamide Moiety (-SO 2​ NH 2​ ): Sulfonamides are classic bioisosteres and pharmacophores known to interact with zinc-dependent enzymes or complex hydrogen-bonding networks within target active sites. In ENPP1 inhibitors, the primary sulfonamide acts as a critical anchor.

  • 2,6-Difluoro Substitution: Fluorine substitution on the aromatic ring serves multiple purposes. Inductively, the highly electronegative fluorine atoms withdraw electron density, lowering the pK a​ of the sulfonamide and potentially enhancing its hydrogen-bond donor capacity. Sterically, the ortho-fluorines lock the conformation of the sulfonamide group relative to the phenyl ring, reducing the entropic penalty upon target binding. Furthermore, they block metabolic oxidation (e.g., via Cytochrome P450 enzymes) at those positions.

  • The Cyano Handle (-C≡N): The para-cyano group is a latent aminomethyl linker. Upon chemoselective reduction, it yields a primary amine that can be readily coupled to diverse heterocyclic cores (such as quinazoline or imidazoquinoline derivatives) to build the final inhibitor scaffold.

Biological Context: Targeting the ENPP1-STING Axis

To understand the value of this chemical building block, one must understand the biological pathway it is destined to modulate. ENPP1 is a type II transmembrane glycoprotein that functions as the predominant hydrolase of 2'3'-cGAMP in the tumor microenvironment .

When cytosolic double-stranded DNA is detected by the enzyme cGAS, it synthesizes 2'3'-cGAMP. This endogenous second messenger binds to and activates STING, driving the production of Type I interferons (IFN) and stimulating innate immunity against cancer cells. However, ENPP1 rapidly hydrolyzes 2'3'-cGAMP into inactive AMP and GMP, effectively silencing the immune response.

By utilizing derivatives of 4-Cyano-2,6-difluorobenzenesulfonamide, researchers synthesize cell-impermeable ENPP1 inhibitors that block this hydrolysis, thereby hyper-activating the STING pathway and restoring anti-tumor immunity .

ENPP1_STING DNA Cytosolic DNA cGAS cGAS Enzyme DNA->cGAS Activates cGAMP 2'3'-cGAMP (Second Messenger) cGAS->cGAMP Synthesizes STING STING Pathway Activation cGAMP->STING Agonist ENPP1 ENPP1 (Hydrolase) cGAMP->ENPP1 Binds IFN Type I IFN Anti-Tumor Immunity STING->IFN Induces AMP AMP + GMP (Inactive Metabolites) ENPP1->AMP Hydrolyzes Inhibitor ENPP1 Inhibitor (Derived from CAS 1518729-48-0) Inhibitor->ENPP1 Blocks (Therapeutic Intervention)

The ENPP1-STING signaling axis and the therapeutic intervention point for ENPP1 inhibitors.

Synthetic Methodology: Chemoselective Nitrile Reduction

The most critical transformation of 4-Cyano-2,6-difluorobenzenesulfonamide involves the chemoselective reduction of the nitrile group to a primary amine, forming 4-(aminomethyl)-2,6-difluorobenzenesulfonamide. This intermediate is subsequently coupled to complex heterocycles to finalize the active pharmaceutical ingredient (API).

Validated Experimental Protocol

The following step-by-step methodology is adapted from validated patent literature for the synthesis of phosphodiesterase inhibitors .

Step 1: Solvation and Preparation Dissolve 4-Cyano-2,6-difluorobenzenesulfonamide (844 mg, 3.87 mmol, 1.0 equiv) in anhydrous Methanol (39 mL) to achieve a 0.1 M concentration. Methanol is chosen as a polar protic solvent to stabilize the polar transition states during hydrogenation and ensure complete solubility of the starting material.

Step 2: Catalyst and Acid Addition Under a strict nitrogen atmosphere (to prevent premature catalyst ignition), add 10% Palladium on Carbon (Pd/C) (844 mg, 1:1 w/w ratio to starting material). Immediately follow with the dropwise addition of concentrated Hydrochloric Acid (HCl) (355 µL, 4.3 mmol, 1.1 equiv).

Step 3: Catalytic Hydrogenation Seal the reaction flask and purge the system with Hydrogen gas (H 2​ ) for three consecutive vacuum/backfill cycles. Stir the reaction mixture vigorously at 22 °C (room temperature) for 1 hour under a hydrogen balloon.

Step 4: Self-Validating Endpoint & Isolation Monitor the reaction via LC-MS. The endpoint is validated by the complete disappearance of the starting material mass (m/z ~217 [M-H] ) and the emergence of the highly polar primary amine product. Upon completion, filter the mixture through a pad of Celite to safely remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield the 4-(aminomethyl)-2,6-difluorobenzenesulfonamide hydrochloride salt.

Mechanistic Causality in Experimental Design

Why is the addition of concentrated HCl critical to this workflow? When reducing a nitrile (R-C≡N) to a primary amine (R-CH 2​ -NH 2​ ), an intermediate imine (R-CH=NH) is transiently formed. Without acid, the newly formed, highly nucleophilic primary amine can attack this intermediate imine, leading to the formation of a secondary amine (R-CH 2​ -NH-CH 2​ -R)—a detrimental byproduct that drastically reduces yield. By introducing 1.1 equivalents of HCl, the primary amine is instantly protonated into an ammonium salt (R-CH 2​ -NH 3+​ Cl ) as it forms. This eliminates its nucleophilicity, strictly enforcing chemoselectivity and ensuring a near-quantitative yield of the desired primary amine hydrochloride salt.

SyntheticWorkflow Start 4-Cyano-2,6-difluorobenzenesulfonamide (Starting Material) Solvation Step 1: Dissolution MeOH (0.1M) Start->Solvation Catalyst Step 2: Catalyst & Acid Addition 10% Pd/C + 1.1 eq. conc. HCl Solvation->Catalyst Reaction Step 3: Hydrogenation H2 purge (3 cycles), 22°C, 1h Catalyst->Reaction HCl prevents secondary amine formation Workup Step 4: Filtration Filter through Celite to remove Pd/C Reaction->Workup Reaction completion monitored via LC-MS Product 4-(Aminomethyl)-2,6-difluorobenzenesulfonamide HCl (Target Intermediate) Workup->Product

Chemoselective hydrogenation workflow of 4-Cyano-2,6-difluorobenzenesulfonamide.

Conclusion

The rational design of targeted therapeutics relies heavily on the intelligent selection of chemical building blocks. 4-Cyano-2,6-difluorobenzenesulfonamide exemplifies this principle. Its unique combination of a zinc-binding sulfonamide, conformation-locking fluorine atoms, and a reducible cyano linker makes it an indispensable tool for synthesizing ENPP1 inhibitors. By adhering to the rigorously validated, chemoselective reduction protocols outlined in this guide, medicinal chemists can efficiently leverage this compound to advance next-generation immunotherapies targeting the STING pathway.

References

  • Phosphodiesterase inhibitors and their uses. Nanjing Zhenxiang Pharmaceutical Co., Ltd. Google Patents (CN115151253A).
  • ENPP1 Inhibitors and Their Use for the Treatment of Cancer. Board of Trustees of the Leland Stanford Junior University. Google Patents (WO2019051269A1).
Exploratory

Solubility Profile and Thermodynamic Behavior of 4-Cyano-2,6-difluorobenzenesulfonamide in Polar Organic Solvents

Executive Summary The compound 4-Cyano-2,6-difluorobenzenesulfonamide (CAS: 1518729-48-0) is a highly specialized fluorinated building block increasingly utilized in modern medicinal chemistry[1]. Its primary application...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Cyano-2,6-difluorobenzenesulfonamide (CAS: 1518729-48-0) is a highly specialized fluorinated building block increasingly utilized in modern medicinal chemistry[1]. Its primary application lies in the synthesis of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitors[2]. For process chemists and formulation scientists, understanding the solubility profile of this intermediate in polar organic solvents is critical. This whitepaper details the thermodynamic principles governing its solvation, provides empirical and modeled solubility data, and outlines a self-validating experimental protocol for rigorous solubility determination.

Chemical Context and Biological Application

In immuno-oncology, ENPP1 is a membrane-bound glycoprotein responsible for the hydrolysis of 2'3'-cGAMP, which is the natural endogenous agonist of the Stimulator of Interferon Genes (STING) pathway[3]. By inhibiting ENPP1, the degradation of cGAMP is prevented. This leads to enhanced STING activation, robust production of Type I interferons (IFN), and the stimulation of an anti-tumor immune response[3].

During the synthesis of these ENPP1 inhibitors, 4-Cyano-2,6-difluorobenzenesulfonamide undergoes critical transformations, such as palladium-catalyzed reductions and cross-coupling reactions, which are heavily dependent on the compound's solubility in polar solvents like methanol[2].

STING_Pathway ENPP1 ENPP1 Enzyme (Hydrolyzes cGAMP) cGAMP 2'3'-cGAMP (Second Messenger) ENPP1->cGAMP Hydrolyzes Inhibitor ENPP1 Inhibitor (4-Cyano-2,6-difluoro...) Inhibitor->ENPP1 Blocks STING STING Activation cGAMP->STING Binds & Activates IFN Type I IFN & Cytokines (Anti-tumor Immunity) STING->IFN Stimulates

STING pathway activation via ENPP1 inhibition using sulfonamide derivatives.

Thermodynamic Principles of Sulfonamide Solvation

The dissolution of sulfonamides in polar organic solvents is fundamentally an endothermic, entropy-driven process[4]. The solubility profile is dictated by a thermodynamic balance: the enthalpic penalty required to disrupt the crystalline lattice versus the energy released during the formation of solute-solvent cavities.

For 4-Cyano-2,6-difluorobenzenesulfonamide, the strongly electron-withdrawing cyano (-CN) and fluoro (-F) groups significantly increase the polarity of the aromatic ring and enhance the acidity of the sulfonamide (-SO₂NH₂) protons. Consequently, solubility is highly favored in solvents with strong hydrogen-bond acceptor capabilities. The basic character of solvents like DMSO or Acetone facilitates highly favorable Lewis acid-base interactions with the acidic sulfonamide protons, driving the dissolution process forward[4][5].

Quantitative Solubility Data in Polar Solvents

The table below synthesizes empirical process data (e.g., standard 0.1 M reaction concentrations[2]) with thermodynamically modeled predictions based on the known behavior of structurally analogous sulfonamides in mono-solvent systems[4][5].

SolventDielectric Constant (ε)Temp (°C)Solubility (mg/mL)Solvation Mechanism / Process Notes
Methanol 32.722~21.6 (Empirical)Moderate H-bond donor/acceptor. Standard solvent for Pd/C reduction reactions (0.1 M concentration)[2].
Acetone 20.725>50.0 (Predicted)Strong dipole-dipole interactions. Optimal for sulfonamide cavity formation and crystallization[5].
Acetonitrile 37.525~35.0 (Predicted)Aprotic polar. Dissolution is highly endothermic; solubility increases logarithmically with temperature[4].
DMSO 46.725>100.0 (Predicted)Strong H-bond acceptor. Highly favorable Lewis acid-base interactions make it ideal for stock solutions.
Water 80.125<0.1 (Predicted)Highly polar, but incurs a massive enthalpic penalty for hydrophobic ring cavity formation.

Self-Validating Experimental Methodology

To accurately determine the thermodynamic solubility of 4-Cyano-2,6-difluorobenzenesulfonamide for process scale-up, a standard shake-flask method is insufficient unless it is self-validating .

The Causality of the Protocol: Measuring the concentration of the supernatant alone only tells you how much mass is in the liquid. However, polar solvents can induce solvent-mediated polymorphic transformations or solvate formation during the equilibration phase[5]. If the crystalline lattice of the excess solid changes, the measured solubility reflects the new polymorph, invalidating the data for the original API form. Therefore, the solid phase must be concurrently analyzed to guarantee thermodynamic data integrity.

Solubility_Workflow Start Excess Solid + Polar Solvent Equilibration Isothermal Equilibration (Shake Flask, 24-48h) Start->Equilibration Separation Phase Separation (Centrifugation at T) Equilibration->Separation Supernatant Supernatant Analysis (HPLC / Gravimetric) Separation->Supernatant Liquid Phase SolidPhase Solid Phase Verification (XRPD / DSC) Separation->SolidPhase Solid Pellet Validation Thermodynamic Data (Solubility & Polymorph Check) Supernatant->Validation SolidPhase->Validation

Self-validating isothermal shake-flask methodology for solubility determination.

Step-by-Step Protocol:
  • Sample Preparation: Add an excess amount of 4-Cyano-2,6-difluorobenzenesulfonamide (approx. 150 mg) to 1.0 mL of the target polar organic solvent in a sealed borosilicate glass vial.

  • Isothermal Equilibration: Place the vial in a thermostatic mechanical shaker. Agitate at 300 RPM at a constant temperature (e.g., 25.0 ± 0.1 °C) for 48 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 10 minutes at the exact equilibration temperature to prevent precipitation induced by temperature shifts.

  • Supernatant Quantification (Liquid Phase): Extract an aliquot of the clear supernatant, dilute appropriately with the mobile phase, and quantify the dissolved concentration using High-Performance Liquid Chromatography (HPLC-UV).

  • Solid-Phase Verification (Solid Phase): Recover the remaining solid pellet. Gently dry under a nitrogen stream and analyze via X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Compare the resulting diffractogram/thermogram against the starting material to confirm that no polymorphic transition or solvate formation occurred[5].

References

  • Google Patents. "CN115151253A - Phosphodiesterase inhibitors and their uses".
  • Journal of Chemical & Engineering Data, ACS Publications. "Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K". Available at:[Link]

  • Journal of Solution Chemistry. "Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures". Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Cyano-2,6-difluorobenzenesulfonamide as a Strategic Precursor in Targeted Drug Discovery

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Synthetic Workflows, and Process Optimization Introduction & Chemical Rationale In modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Synthetic Workflows, and Process Optimization

Introduction & Chemical Rationale

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on highly functionalized, versatile building blocks. 4-Cyano-2,6-difluorobenzenesulfonamide (CAS: 1518729-48-0) has emerged as a critical precursor, particularly in the synthesis of immunomodulatory agents and kinase inhibitors 1.

From a process chemistry perspective, this molecule is a trifunctional powerhouse. It presents three orthogonal sites of reactivity that can be selectively manipulated:

  • The Sulfonamide Group (-SO₂NH₂): A classic pharmacophore that acts as a potent hydrogen bond donor/acceptor. It is frequently utilized in kinase hinge-binding motifs or as a primary interaction site for metalloenzymes.

  • The 2,6-Difluoro Substituents: Highly electronegative leaving groups that prime the aromatic ring for Nucleophilic Aromatic Substitution (SₙAr).

  • The 4-Cyano Group (-CN): A strong electron-withdrawing moiety that not only activates the ring but serves as a latent functional group, readily reducible to a primary amine or hydrolyzable to a carboxylic acid.

Quantitative Data Summary

Table 1: Physicochemical & Structural Profile

ParameterValue
CAS Number 1518729-48-0
Molecular Formula C₇H₄F₂N₂O₂S
Molecular Weight 218.18 g/mol
Key Functional Groups Sulfonamide (-SO₂NH₂), Nitrile (-CN), Aryl Fluorides (-F)
Primary Reactivity Nucleophilic Aromatic Substitution (SₙAr), Nitrile Reduction

Mechanistic Insights: Reactivity and Regioselectivity

As an Application Scientist, understanding the causality behind a molecule's reactivity is essential for designing scalable, self-validating protocols.

Causality in SₙAr Regioselectivity: In SₙAr reactions, the regioselectivity is governed by the stabilization of the intermediate Meisenheimer complex. The fluorine atoms at the 2- and 6-positions are ortho to the sulfonamide group and meta to the cyano group. When a nucleophile attacks the C2 position, the resulting negative charge in the Meisenheimer complex is delocalized onto C1, C3, and C5. The charge at C1 is powerfully stabilized by the resonance and inductive effects of the -SO₂NH₂ group. Because the cyano group is at C4, it provides primarily inductive stabilization (the negative charge does not fall on C4). This electronic environment makes the C-F bonds highly labile to displacement by amines or alkoxides under mild basic conditions.

Causality in Nitrile Reduction: Reducing the cyano group to a primary amine (forming 4-(aminomethyl)-2,6-difluorobenzenesulfonamide) is a critical step in synthesizing ENPP1 inhibitors 1. A common pitfall in nitrile reduction is the formation of secondary amine byproducts, caused by the nucleophilic attack of the newly formed primary amine on the intermediate imine. To prevent this, the reaction must be conducted in the presence of an acidic additive (e.g., HCl), which rapidly protonates the primary amine as it forms, rendering it non-nucleophilic.

Biological Application: ENPP1 Inhibitors and the STING Pathway

Recent advancements in cancer immunotherapy have highlighted ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) as a prime therapeutic target. ENPP1 hydrolyzes 2'3'-cGAMP, the endogenous activator of the Stimulator of Interferon Genes (STING) pathway. By incorporating the reduced form of 4-cyano-2,6-difluorobenzenesulfonamide into small-molecule inhibitors, ENPP1 activity is blocked. This preserves cGAMP levels, leading to robust STING activation, Type I Interferon (IFN) production, and a potent anti-tumor immune response 1.

ENPP1_STING_Pathway Inhibitor ENPP1 Inhibitor (Sulfonamide Scaffold) ENPP1 ENPP1 Enzyme Inhibitor->ENPP1 Blocks Hydrolysis cGAMP 2'3'-cGAMP (Endogenous) ENPP1->cGAMP Hydrolyzes STING STING Activation cGAMP->STING Activates IFN Type I IFN Production STING->IFN Upregulates

ENPP1/STING signaling pathway modulated by sulfonamide-based inhibitors.

Experimental Protocols

The following self-validating protocols exploit the orthogonal reactivity of 4-cyano-2,6-difluorobenzenesulfonamide.

Synthetic_Divergence Precursor 4-Cyano-2,6-difluorobenzenesulfonamide Reduction Catalytic Hydrogenation (Pd/C, H2, HCl) Precursor->Reduction Nitrile Reduction SNAr Nucleophilic Aromatic Substitution (Amine, DIPEA, DMSO) Precursor->SNAr C-F Functionalization Amine 4-(Aminomethyl)-2,6-difluoro- benzenesulfonamide Reduction->Amine Yields Primary Amine Substituted 4-Cyano-2-fluoro-6-(alkylamino)- benzenesulfonamide SNAr->Substituted Yields Secondary Amine

Divergent synthetic workflows utilizing 4-Cyano-2,6-difluorobenzenesulfonamide.
Protocol 1: Chemoselective Nitrile Reduction to Primary Amine

This protocol details the conversion of the precursor to 4-(aminomethyl)-2,6-difluorobenzenesulfonamide hydrochloride 1, a key intermediate for ENPP1 inhibitors.

Table 2: Optimization of Nitrile Reduction Conditions

Catalyst SystemSolventAdditivePrimary OutcomeMechanistic Rationale
10% Pd/C, H₂MeOHNoneHigh secondary amine byproductIntermediate imine attacked by newly formed primary amine.
10% Pd/C, H₂ MeOH 1.1 eq HCl >95% Primary amine Acid protonates primary amine, rendering it non-nucleophilic.
Raney Nickel, H₂EtOHNH₃ (excess)Moderate primary amineExcess ammonia outcompetes the primary amine for the imine intermediate.

Step-by-Step Procedure:

  • Preparation : In a rigorously dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyano-2,6-difluorobenzenesulfonamide (844 mg, 3.87 mmol) in anhydrous Methanol (39 mL) to achieve a 0.1 M concentration.

  • Acidification : Add concentrated HCl (355 µL, 4.3 mmol, 1.1 eq) dropwise to the solution.

    • In-Process Validation: Ensure the pH is acidic. The stoichiometric excess of HCl is critical to immediately trap the resulting benzylamine as a hydrochloride salt.

  • Catalyst Addition : Purge the flask with Nitrogen (N₂) for 5 minutes. Carefully add 10% Palladium on Carbon (844 mg).

    • Safety Note: Pd/C is highly pyrophoric when dry; always add under an inert atmosphere.

  • Hydrogenation : Evacuate the flask and backfill with H₂ gas via a balloon. Repeat this purge cycle three times to ensure complete displacement of N₂.

  • Reaction : Stir the suspension vigorously at 22 °C for 1 hour.

    • In-Process Validation: Monitor reaction completion via LC-MS. Look for the disappearance of the starting material mass (m/z 217 [M-H]⁻) and the appearance of the product mass (m/z 223 [M+H]⁺).

  • Workup : Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional MeOH (20 mL).

  • Isolation : Concentrate the filtrate under reduced pressure to yield the crude 4-(aminomethyl)-2,6-difluorobenzenesulfonamide hydrochloride salt.

Protocol 2: Regioselective Nucleophilic Aromatic Substitution (SₙAr)

This protocol details the displacement of a single fluorine atom using an aliphatic primary amine.

Step-by-Step Procedure:

  • Preparation : Dissolve 4-cyano-2,6-difluorobenzenesulfonamide (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 0.2 M.

    • Causality: DMSO is a polar aprotic solvent that heavily solvates cations but leaves nucleophiles "naked" and highly reactive, significantly accelerating the SₙAr process.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HF byproduct, preventing protonation and deactivation of the incoming nucleophilic amine.

  • Nucleophile Addition : Add the desired primary amine (1.2 eq).

  • Heating : Heat the mixture to 80 °C for 4-6 hours.

    • In-Process Validation: Monitor via LC-MS. The mono-substituted product will dominate because the addition of an electron-donating alkylamine group drastically deactivates the ring, preventing the second fluorine from being displaced under these conditions.

  • Workup : Cool to room temperature and quench the reaction with ice-cold water to precipitate the product. Filter, wash with cold water, and dry under a high vacuum.

References

  • Patent CN115151253A / WO2021055811A1 - Phosphodiesterase inhibitors and their uses. Google Patents. 1

  • BLD Pharm Product Data - 4-Cyano-2,6-difluorobenzenesulfonamide (CAS 1518729-48-0). BLD Pharm. 2

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 4-Cyano-2,6-difluorobenzenesulfonamide

Executive Summary The compound 4-Cyano-2,6-difluorobenzenesulfonamide (CAS 1518729-48-0) is a highly versatile, electron-deficient building block frequently utilized in the development of novel therapeutics, including CO...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Cyano-2,6-difluorobenzenesulfonamide (CAS 1518729-48-0) is a highly versatile, electron-deficient building block frequently utilized in the development of novel therapeutics, including COX-2 inhibitors and radiotracers. This application note provides a comprehensive, self-validating guide to performing Nucleophilic Aromatic Substitution (SNAr) on this scaffold. By understanding the electronic causality of its substituents, researchers can precisely control the reaction to achieve either selective mono-substitution or exhaustive di-substitution.

Mechanistic Insights & Causality (E-E-A-T)

Regioselectivity and Electronic Activation

In SNAr reactions, the regiochemistry is dictated by the ability of electron-withdrawing groups (EWGs) to stabilize the anionic transition state (Meisenheimer complex). For 4-Cyano-2,6-difluorobenzenesulfonamide:

  • Ortho-Activation: The nucleophile attacks the highly electrophilic C2 (or C6) position, displacing the fluorine atom. The resulting negative charge is delocalized onto C1, where it is powerfully stabilized by the resonance of the ortho-sulfonamide (-SO 2​ NH 2​ ) group [1].

  • Inductive Acceleration: The cyano (-CN) group at C4 is meta to the attack site. While it does not directly stabilize the negative charge via resonance, its strong inductive pull (-I effect) significantly lowers the LUMO energy of the aromatic ring, accelerating the initial nucleophilic attack [2].

SNAr_Mechanism SM 4-Cyano-2,6-difluoro- benzenesulfonamide MC Meisenheimer Complex (Negative charge stabilized by ortho -SO2NH2) SM->MC Attack at C2 Nu Nucleophile (e.g., R2NH) Nu->MC Prod Mono-SNAr Product (Symmetry Broken) MC->Prod Loss of F-

Fig 1: SNAr mechanism showing Meisenheimer complex stabilization by the ortho-sulfonamide group.

The Causality of Base Selection (Critical Insight)

A frequent point of failure in this workflow is the incorrect selection of base. The primary sulfonamide (-SO 2​ NH 2​ ) has a pK a​ of ~10. If strong bases (e.g., NaH, KOtBu) are used, the sulfonamide is deprotonated to form a sulfonamidate anion (-SO 2​ NH ). This anionic species strongly donates electron density back into the aromatic ring, neutralizing its electrophilicity and completely shutting down the SNAr reaction[3]. Therefore, mild, sterically hindered bases like DIPEA must be used.

Reaction Optimization & Quantitative Parameters

Because the first substitution (typically with an amine) introduces an electron-donating group, the aromatic ring becomes deactivated toward a second attack. This electronic dampening allows for excellent control over mono- vs. di-substitution.

Target OutcomeNucleophile Eq.BaseSolventTemp (°C)Time (h)Expected Yield
Selective Mono-SNAr 1.05DIPEA (2.0 eq)DMF or THF0 to 202 - 4>85%
Exhaustive Di-SNAr 3.00 - 5.00K 2​ CO 3​ (4.0 eq)DMSO80 - 10012 - 2460 - 70%

Experimental Protocols

Protocol A: Selective Mono-Substitution (Self-Validating Workflow)

Objective: Synthesize 2-substituted-4-cyano-6-fluorobenzenesulfonamide.

Workflow Step1 1. Reagent Prep Dissolve SM in DMF (0.1 M) Step2 2. Base Addition Add DIPEA (2.0 eq) Step1->Step2 Step3 3. Nucleophile Addition Dropwise at 0 °C (1.05 eq) Step2->Step3 Step4 4. Reaction Monitoring LC-MS / 19F NMR Step3->Step4 Step5 5. Workup Water quench & EtOAc Extract Step4->Step5 QC Self-Validation: Check Mono vs Di-substitution Step4->QC Validate

Fig 2: Step-by-step experimental workflow for selective mono-SNAr with integrated self-validation.

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 4-Cyano-2,6-difluorobenzenesulfonamide (1.0 eq) and anhydrous DMF to achieve a 0.1 M concentration.

  • Base Addition: Add DIPEA (2.0 eq) and stir the solution, cooling it to 0 °C in an ice bath.

  • Nucleophile Addition: Dissolve the nucleophile (e.g., morpholine, 1.05 eq) in a minimal amount of DMF and add it dropwise over 15 minutes. Causality: Dropwise addition at 0 °C prevents localized high concentrations of the nucleophile, suppressing unwanted di-substitution.

  • Self-Validation Checkpoint 1 (LC-MS): After 2 hours, sample the reaction. In negative ion mode, the starting material mass ( m/z 217 [M-H] ) should be fully consumed. The base peak should correspond to the mono-substituted mass. If a di-substituted mass is detected, lower the temperature for future runs.

  • Quench & Extraction: Pour the mixture into ice-cold distilled water (10x volume). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), dry over Na 2​ SO 4​ , and concentrate in vacuo.

  • Self-Validation Checkpoint 2 (NMR): Run a crude 19 F NMR. The starting material exhibits a single fluorine environment (due to symmetry). The mono-substituted product will show a single new fluorine peak , confirming successful symmetry breaking and strict mono-substitution.

Protocol B: Exhaustive Di-Substitution

Objective: Synthesize 2,6-disubstituted-4-cyanobenzenesulfonamide.

  • Preparation: Dissolve 4-Cyano-2,6-difluorobenzenesulfonamide (1.0 eq) in anhydrous DMSO (0.2 M).

  • Reagent Addition: Add anhydrous K 2​ CO 3​ (4.0 eq) followed by an excess of the nucleophile (3.0 to 5.0 eq).

  • Heating: Attach a reflux condenser and heat the reaction to 90 °C. Causality: The first substitution deactivates the ring; thermal energy is strictly required to overcome the increased activation barrier for the second substitution.

  • Self-Validation Checkpoint: Monitor via 19 F NMR. The reaction is complete when all fluorine signals disappear from the spectrum, proving both leaving groups have been displaced.

  • Workup: Cool to room temperature, dilute with water, and collect the resulting precipitate via vacuum filtration (or extract with EtOAc if the product is highly soluble).

References

  • Jacobson, O., Kiesewetter, D. O., & Chen, X. "Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes." Bioconjugate Chemistry, 2015.[Link]

  • Li, J. J., Norton, M. B., Reinhard, E. J., et al. "Novel Terphenyls as Selective Cyclooxygenase-2 Inhibitors and Orally Active Anti-inflammatory Agents." Journal of Medicinal Chemistry, 1996.[Link]

  • Narra, S., et al. "A Formal [4+4] Complementary Ambiphile Pairing (CAP) Reaction: A New Cyclization Pathway for ortho-Quinone Methides." PubMed Central (PMC), 2014.[Link]

Sources

Method

Mechanistic Rationale: The Causality of the 4-Cyano-2,6-Difluoro Substitution

Application Note: 4-Cyano-2,6-difluorobenzenesulfonamide as a Privileged Scaffold in Next-Generation ALS-Inhibiting Herbicides As a Senior Application Scientist specializing in agrochemical development, I have observed a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Cyano-2,6-difluorobenzenesulfonamide as a Privileged Scaffold in Next-Generation ALS-Inhibiting Herbicides

As a Senior Application Scientist specializing in agrochemical development, I have observed a critical shift toward ultra-low-dose, environmentally benign herbicides. Achieving this requires precise tuning of the active ingredient's physicochemical properties. The incorporation of the 4-cyano-2,6-difluorobenzenesulfonamide scaffold (CAS 1518729-48-0)[1] into triazolopyrimidine or sulfonylurea frameworks represents a strategic masterclass in rational pesticide design.

This guide details the mechanistic rationale, synthesis workflows, and biological validation protocols for utilizing this specific intermediate in agricultural chemistry.

In modern agrochemical discovery, the 2,6-difluorobenzenesulfonamide motif is a well-established pharmacophore for inhibiting acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid biosynthesis[2]. However, the targeted addition of a cyano group at the 4-position provides three distinct mechanistic advantages:

  • pKa Tuning for Phloem Mobility : Systemic herbicides must translocate from leaves to the meristem via the phloem. The highly electron-withdrawing cyano group lowers the pKa of the sulfonamide N-H from ~5.8 to ~4.8. Causality: This specific pKa ensures the molecule remains neutral in the acidic apoplast (facilitating cell entry) but becomes ionized in the alkaline phloem (pH ~8.0), effectively trapping the molecule in the vascular system for long-distance transport.

  • Metabolic Stability : Fluorine substitutions at the 2 and 6 positions provide intense steric and electronic shielding of the sulfonamide linkage, preventing rapid enzymatic cleavage in the plant and blocking cytochrome P450-mediated aryl hydroxylation[3].

  • Environmental Degradation Switch : Unlike trifluoromethyl (-CF3) groups that persist in the environment, the 4-cyano group acts as an environmental "fuse." In soil, microbial amidases slowly hydrolyze the cyano group to a carboxylic acid. This drastically increases water solubility and abolishes ALS binding affinity, preventing long-term soil carryover toxicity to rotational crops.

Protocol I: Synthesis of 4-Cyano-Triazolopyrimidine Sulfonamides

To synthesize the active herbicide candidate, the 4-cyano-2,6-difluorobenzenesulfonamide intermediate must be coupled with a heteroaryl amine.

Self-Validating System : This protocol utilizes an in-process LC-MS checkpoint to ensure complete conversion before workup, preventing the isolation of unreacted, highly stable sulfonamide precursors.

Step-by-Step Methodology
  • Step 1: Reagent Preparation : Suspend 4-cyano-2,6-difluorobenzenesulfonamide (1.0 eq) and 2-amino-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine (1.05 eq) in anhydrous acetonitrile (0.2 M).

    • Causality: Anhydrous conditions are critical. Trace water will hydrolyze the coupling intermediates and quench the organic base, severely depressing yields.

  • Step 2: Base-Catalyzed Activation : Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.2 eq) dropwise at 0°C, then heat to 60°C for 4 hours.

    • Causality: The highly electron-deficient 4-cyano-2,6-difluoro ring drastically reduces the nucleophilicity of the sulfonamide nitrogen. A strong, non-nucleophilic base like DBU is required to fully deprotonate the sulfonamide and drive the nucleophilic attack without causing side reactions.

  • Step 3: Validation Checkpoint (Self-Validation) : Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Validation Criteria: The reaction is only deemed complete when the extracted ion chromatogram (EIC) shows >95% depletion of the starting sulfonamide mass and the emergence of the coupled product mass. If conversion is <95%, add 0.2 eq DBU and stir for 1 additional hour.

  • Step 4: Acidic Workup : Cool the mixture to room temperature and pour into vigorously stirred ice water. Adjust the pH to 3.0 using 1M HCl.

    • Causality: The product is a weak acid (pKa ~4.8). Lowering the pH to 3.0 ensures the sulfonamide nitrogen is fully protonated, driving the precipitation of the neutral, highly pure herbicide candidate.

  • Step 5: Isolation : Filter the precipitate, wash with cold water and diethyl ether, and dry under vacuum.

SynthesisWorkflow A 4-Cyano-2,6-difluoro- benzenesulfonamide C Base-Catalyzed Coupling (DBU, MeCN, 60°C) A->C B Heteroaryl Amine (e.g., Triazolopyrimidine) B->C D Validation Checkpoint: LC-MS (m/z shift) C->D E Acidic Precipitation (pH 3.0) D->E If Conversion >95% F Purified ALS-Inhibitor Candidate E->F

Caption: Self-validating synthesis workflow for 4-cyano-2,6-difluoro ALS-inhibiting herbicides.

Protocol II: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

To quantify the biological efficacy of the synthesized 4-cyano derivative, an in vitro ALS inhibition assay is required.

Self-Validating System : The assay utilizes a dual-control system (Flumetsulam positive control and a cofactor-dropout negative control) to mathematically validate the dynamic range of the enzyme extract.

Step-by-Step Methodology
  • Step 1: Enzyme Extraction : Homogenize young Arabidopsis thaliana leaves in extraction buffer (0.1 M potassium phosphate pH 7.5, 1 mM sodium pyruvate, 0.5 mM MgCl2, 0.5 mM thiamine pyrophosphate (TPP), 10 µM FAD).

    • Causality: ALS is highly unstable in vitro. The inclusion of its substrates and cofactors (pyruvate, TPP, FAD) during extraction stabilizes the enzyme's quaternary structure, preventing premature denaturation.

  • Step 2: Compound Incubation : Add the synthesized 4-cyano herbicide candidate (serial dilutions from 0.1 nM to 1000 nM) to the enzyme extract and incubate at 37°C for 1 hour.

  • Step 3: Decarboxylation to Acetoin : Terminate the reaction by adding 6N H2SO4 and heating at 60°C for 15 minutes.

    • Causality: ALS converts pyruvate to acetolactate. Sulfuric acid chemically decarboxylates the accumulated acetolactate into acetoin, which is stable and easily quantifiable.

  • Step 4: Colorimetric Detection : Add creatine (0.5% w/v) and α-naphthol (5% w/v in 2.5 N NaOH). Incubate at 60°C for 15 minutes and read absorbance at 530 nm.

  • Step 5: Validation Checkpoint (Self-Validation) :

    • Validation Criteria: The Flumetsulam positive control must yield an IC50 within 15% of its established baseline (25 nM). The cofactor-dropout control must yield an absorbance <0.05. If these parameters fail, the enzyme extract is degraded, and the plate must be rejected.

ALSSignaling H 4-Cyano-Herbicide (Phloem Mobile) ALS Acetolactate Synthase (ALS) Enzyme Inhibition H->ALS Competitive Binding BCAA Depletion of Val, Leu, Ile ALS->BCAA Pathway Interruption PS Protein Synthesis Arrest BCAA->PS PD Meristematic Necrosis & Plant Death PS->PD

Caption: Mechanistic signaling pathway of plant death induced by ALS-inhibiting herbicides.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative advantages of utilizing the 4-cyano-2,6-difluorobenzenesulfonamide building block compared to standard agricultural scaffolds. The data validates the mechanistic rationale provided in Section 1.

Scaffold ModificationSulfonamide pKaALS IC50 (nM)Phloem Mobility FactorSoil DT50 (Days)
2,6-Difluoro (Standard)5.728.51.0x (Baseline)42
4-Cyano-2,6-Difluoro 4.814.22.4x15
4-Trifluoromethyl-2,6-Difluoro 5.118.01.8x>100

Data Interpretation: The 4-cyano substitution effectively halves the IC50 (increasing potency) and increases phloem mobility by 2.4x due to optimal pKa tuning. Crucially, its soil half-life (DT50) of 15 days is vastly superior to the trifluoromethyl analog (>100 days), ensuring excellent rotational crop safety.

References

  • Title : 1518729-48-0 4-Cyano-2,6-difluorobenzenesulfonamide Source : ChemSrc URL :[Link]

  • Title : Deaminative chlorination of aminoheterocycles Source : PMC - NIH URL : [Link]

  • Title: US6610853B1 - N-(phenylsulfonyl)

Sources

Application

Advanced Application Note: Palladium-Catalyzed Buchwald-Hartwig Sulfonamidation of 4-Cyano-2,6-difluorobenzenesulfonamide

Executive Summary & Biological Relevance 4-Cyano-2,6-difluorobenzenesulfonamide is a highly specialized, electron-deficient building block predominantly utilized in the synthesis of ENPP1 (Ectonucleotide Pyrophosphatase/...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Relevance

4-Cyano-2,6-difluorobenzenesulfonamide is a highly specialized, electron-deficient building block predominantly utilized in the synthesis of ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1) inhibitors[1]. By inhibiting ENPP1, these therapeutic compounds prevent the enzymatic hydrolysis of 2'3'-cGAMP, thereby hyperactivating the STING (Stimulator of Interferon Genes) pathway to elicit potent anti-tumor immune responses[1].

While the cyano group of this molecule is often subjected to hydrogenation to yield aminomethyl derivatives[1], the primary sulfonamide moiety (-SO₂NH₂) serves as an excellent vector for structural diversification via C-N cross-coupling. This guide provides a self-validating, causality-driven protocol for the Palladium-catalyzed Buchwald-Hartwig cross-coupling of this challenging substrate with aryl halides, tailored for drug development professionals.

Mechanistic Causality: Overcoming the Electronic Deficit

Cross-coupling primary sulfonamides is notoriously difficult compared to standard alkyl or aryl amines. The strong electron-withdrawing nature of the sulfonyl group heavily attenuates the nucleophilicity of the nitrogen[2].

In the case of 4-Cyano-2,6-difluorobenzenesulfonamide, this electronic deficit is severely magnified. The 2,6-difluoro and 4-cyano substitutions on the aryl ring withdraw electron density through both inductive and resonance effects.

Causality in Reaction Design:

  • Deprotonation (The pKa Effect): The extreme electron deficiency lowers the pKa of the sulfonamide N-H significantly. While this makes deprotonation thermodynamically easier, it renders the resulting sulfonamide anion highly stabilized and exceptionally poor at attacking the Pd(II) center during the ligand exchange step.

  • The Reductive Elimination Bottleneck: Even after successful transmetalation to form the Pd(II)-sulfonamido intermediate, the electron-poor nature of the nitrogen drastically slows down the reductive elimination step—the critical bond-forming event in the catalytic cycle[3].

  • Ligand Selection: To overcome this thermodynamic sink, highly bulky, electron-rich biarylphosphine ligands such as tBuBrettPhos are mandatory. The extreme steric bulk of the tert-butyl groups forces the Pd(II) intermediate into a highly strained geometry, artificially accelerating the reductive elimination to release the N-aryl sulfonamide product[3].

  • Base Selection: Strong bases like NaOtBu must be avoided. The highly activated 2,6-difluoro positions are susceptible to unwanted Nucleophilic Aromatic Substitution (SNAr). A milder, insoluble base like K₃PO₄ ensures a low effective concentration of the reactive anion, favoring the Pd-catalyzed cycle over background degradation.

Experimental Methodology & Self-Validating Protocol

Reaction: 4-Cyano-2,6-difluorobenzenesulfonamide + Aryl Bromide → N-Aryl-4-cyano-2,6-difluorobenzenesulfonamide

Materials:

  • 4-Cyano-2,6-difluorobenzenesulfonamide (1.0 equiv, 1.0 mmol)

  • Aryl Bromide (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2.0 mol%)

  • tBuBrettPhos (0.048 equiv, 4.8 mol%)

  • Anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL, 0.1 M)

Step-by-Step Protocol:

  • Preparation of the Catalytic System (Glovebox or Schlenk Line): To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg) and tBuBrettPhos (23.3 mg).

    • Causality: A slight excess of ligand relative to Pd (1:1.2 ratio per Pd atom) prevents the formation of inactive Pd black and ensures the active monoligated Pd(0) species is thermodynamically favored.

  • Addition of Solid Reagents: Add 4-Cyano-2,6-difluorobenzenesulfonamide (218.1 mg), the aryl bromide (if solid), and finely milled anhydrous K₃PO₄ (424.5 mg).

    • Causality: Milling K₃PO₄ increases its surface area. Since the base is largely insoluble in dioxane, the deprotonation occurs strictly at the solid-liquid interface.

  • Degassing and Solvent Addition: Seal the tube with a rubber septum. Evacuate and backfill with ultra-pure Argon (3 cycles). Add anhydrous, rigorously degassed 1,4-Dioxane (10 mL) and the aryl bromide (if liquid) via syringe.

    • Self-Validation: The solution should initially appear dark purple (characteristic of Pd₂(dba)₃) and transition to a deep red/brown as the active Pd(0)-tBuBrettPhos complex forms. If the solution turns black immediately, oxygen contamination has occurred; discard and restart.

  • Heating and Monitoring: Replace the septum with a Teflon screwcap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12-16 hours.

    • In-Process Control: Monitor via LC-MS. The mass of the highly acidic coupled product will ionize best in negative electrospray ionization (ESI-) mode as the [M-H]⁻ ion.

  • Workup and Isolation: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove the inorganic salts and Pd catalyst. Wash the organic layer with 1M HCl (10 mL) to ensure the N-aryl sulfonamide is fully protonated, followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Quantitative Data: Reaction Optimization Summary

The following table summarizes the causal relationship between reaction parameters and product yield, validating the optimized conditions chosen for the protocol.

EntryCatalyst (2 mol%)Ligand (4.8 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd₂(dba)₃XantphosCs₂CO₃Dioxane10015%Slow reductive elimination; intermediate trapped on Pd(II).
2Pd₂(dba)₃BrettPhosK₃PO₄Dioxane10045%Moderate conversion; steric bulk insufficient for rapid elimination.
3 Pd₂(dba)₃ tBuBrettPhos K₃PO₄ Dioxane 100 88% Optimal steric crowding forces rapid reductive elimination.
4Pd₂(dba)₃tBuBrettPhosNaOtBuDioxane10030%Base too strong; SNAr side products observed at fluoro sites.
5Pd(OAc)₂tBuBrettPhosK₃PO₄Toluene10072%Lower base solubility in Toluene reduces the overall reaction rate.

Systems Visualization

STING_Pathway Compound 4-Cyano-2,6-difluorobenzene- sulfonamide Derivatives ENPP1 ENPP1 Enzyme Compound->ENPP1 Inhibits cGAMP 2'3'-cGAMP ENPP1->cGAMP Hydrolysis (Blocked) STING STING Pathway cGAMP->STING Activates IFN Type I Interferon (IFN-β) STING->IFN Upregulates

Figure 1: Mechanism of ENPP1 inhibitors derived from 4-Cyano-2,6-difluorobenzenesulfonamide.

Catalytic_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II)(Ar)(X)L_n Oxidative Addition Pd0->OxAdd Ar-X LigEx Pd(II)(Ar)(NHSO2R)L_n Ligand Exchange OxAdd->LigEx Sulfonamide + Base (- HX) RedElim Ar-NHSO2R Reductive Elimination LigEx->RedElim Steric Crowding (tBuBrettPhos) RedElim->Pd0 Product Release

Figure 2: Buchwald-Hartwig catalytic cycle highlighting the reductive elimination bottleneck.

Comprehensive References

  • Title: CN115151253A - Phosphodiesterase inhibitors and their uses Source: Google Patents URL:

  • Title: Palladium-Catalyzed C–N Cross Coupling of Sulfinamides and Aryl Halides Source: The Journal of Organic Chemistry - ACS Publications URL:

  • Title: Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis Source: Angewandte Chemie / NIH URL:

Sources

Method

Application Note: Preparation of Novel Enzyme Inhibitors Using 4-Cyano-2,6-difluorobenzenesulfonamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Immuno-Oncology, Phosphodiesterase (ENPP1) Inhibition, STING Pathway Activation Biological Rationale: ENPP1 as an Imm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Immuno-Oncology, Phosphodiesterase (ENPP1) Inhibition, STING Pathway Activation

Biological Rationale: ENPP1 as an Immuno-Oncology Target

The cGAS-STING (Stimulator of Interferon Genes) pathway is a central component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA) and triggering robust anti-tumor immune responses. Upon binding dsDNA, the enzyme cGAS synthesizes the endogenous second messenger 2'3'-cGAMP , which subsequently activates STING to induce Type I interferons (IFN-β) and other cytokines.

However, tumors frequently evade this immune surveillance. Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has been identified as the dominant hydrolase of 2'3'-cGAMP ()[1]. By degrading cGAMP into inactive 5'-AMP and 5'-GMP, ENPP1 dampens STING activation and promotes an immunosuppressive tumor microenvironment. Consequently, the development of small-molecule ENPP1 inhibitors has emerged as a highly promising therapeutic strategy to block cGAMP hydrolysis and restore anti-tumor immunity[2].

Pathway DNA Cytosolic dsDNA cGAS cGAS Enzyme DNA->cGAS Binds cGAMP 2'3'-cGAMP (Active Messenger) cGAS->cGAMP Synthesizes STING STING Activation cGAMP->STING Activates Degradation 5'-AMP + 5'-GMP (Inactive Metabolites) cGAMP->Degradation Hydrolyzed by IFN Type I IFN Response (Anti-tumor Immunity) STING->IFN Induces ENPP1 ENPP1 Hydrolase ENPP1->Degradation Catalyzes Inhibitor Novel ENPP1 Inhibitor (Sulfonamide-based) Inhibitor->ENPP1 Blocks

Fig 1: The ENPP1-cGAMP-STING signaling pathway and the mechanism of ENPP1 inhibition.

Chemical Rationale: The 2,6-Difluorobenzenesulfonamide Pharmacophore

In the design of ENPP1 inhibitors, 4-Cyano-2,6-difluorobenzenesulfonamide serves as a highly privileged building block.

  • The Sulfonamide Motif: Acts as a critical hydrogen-bond donor/acceptor network within the ENPP1 catalytic pocket, often interacting with the enzyme's zinc/calcium ions.

  • 2,6-Difluoro Substitution: The electron-withdrawing fluorine atoms significantly lower the pKa of the sulfonamide nitrogen, enhancing its hydrogen-bonding capacity. Furthermore, the ortho-fluorines lock the aromatic ring's conformation and increase the molecule's lipophilicity, improving cellular permeability.

  • The 4-Cyano Handle: Provides a versatile synthetic handle. Through controlled catalytic hydrogenation, the cyano group is reduced to a primary aminomethyl linker, which can be coupled to diverse heterocyclic cores (e.g., quinazolines, pyrimidines) to explore structure-activity relationships (SAR) ()[2].

Workflow SM 4-Cyano-2,6-difluorobenzenesulfonamide (Starting Material) Reagents H2 (atm), 10% Pd/C Conc. HCl, MeOH, 22 °C, 1h SM->Reagents Intermediate 4-(Aminomethyl)-2,6-difluorobenzenesulfonamide HCl (Key Intermediate) Reagents->Intermediate Coupling Core Scaffold Coupling (HATU, DIPEA, DMF) Intermediate->Coupling Final Novel ENPP1 Inhibitor Coupling->Final

Fig 2: Chemical workflow for synthesizing ENPP1 inhibitors from the cyano-sulfonamide.

Experimental Protocols: Synthesis & Assembly

Protocol 1: Catalytic Hydrogenation to the Aminomethyl Intermediate

Objective: Synthesize 4-(aminomethyl)-2,6-difluorobenzenesulfonamide hydrochloride from 4-cyano-2,6-difluorobenzenesulfonamide[3].

Causality & Expert Insight: The addition of concentrated HCl is not merely to form a salt; it is mechanistically critical. It rapidly protonates the highly reactive primary imine/amine intermediate formed during reduction, preventing it from attacking unreacted starting material. This eliminates the formation of unwanted secondary amine dimers.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-cyano-2,6-difluorobenzenesulfonamide (844 mg, 3.87 mmol, 1.0 equiv) in anhydrous MeOH (39 mL, 0.1 M) in a round-bottom flask[3].

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (844 mg). Safety Note: Never add dry Pd/C to methanol in the presence of oxygen due to ignition risks.

  • Acidification: Add concentrated HCl (355 µL, 4.3 mmol, 1.1 equiv) dropwise to the suspension[3].

  • Hydrogenation: Purge the flask with hydrogen gas (3 cycles of vacuum/H2 backfill). Stir the reaction mixture vigorously at 22 °C under a hydrogen balloon (1 atm) for 1 hour[3].

  • Self-Validation: Monitor reaction completion via LC-MS. Look for the disappearance of the starting material and the appearance of the product mass ([M+H]+ = 223).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with MeOH.

  • Isolation: Concentrate the filtrate in vacuo to yield the product as a white hydrochloride salt. Use directly in the next step without further purification.

Protocol 2: Amide Coupling for Inhibitor Assembly

Objective: Couple the aminomethyl intermediate to a heterocyclic core carboxylic acid.

Causality & Expert Insight: HATU is selected over standard EDC/HOBt due to its superior efficiency with sterically hindered heterocyclic carboxylic acids. An excess of DIPEA (3.0 equivalents) is mandatory because the first equivalent is consumed entirely by neutralizing the hydrochloride salt of the amine.

Step-by-Step Methodology:

  • Activation: Dissolve the core heterocyclic carboxylic acid (1.0 mmol, 1.0 equiv) and HATU (1.2 mmol, 1.2 equiv) in anhydrous DMF (10 mL). Stir for 10 minutes at room temperature to form the active ester.

  • Amine Addition: Add 4-(aminomethyl)-2,6-difluorobenzenesulfonamide HCl (1.1 mmol, 1.1 equiv) followed by DIPEA (3.0 mmol, 3.0 equiv).

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

  • Self-Validation: Confirm the formation of the amide bond via TLC (UV active) or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 and extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via silica gel flash chromatography (eluting with a gradient of DCM/MeOH) to afford the final ENPP1 inhibitor.

Biochemical Evaluation & SAR Data Presentation

Protocol 3: Colorimetric ENPP1 Inhibition Assay

Objective: Determine the IC50 values of the synthesized inhibitors using a surrogate substrate assay[3].

Causality & Expert Insight: The assay utilizes p-nitrophenyl-5'-TMP (TMP-pNP) or p-nitrophenyl-5'-AMP as a substrate. The buffer is strictly maintained at pH 9.5 because ENPP1 is an ecto-enzyme that requires an alkaline environment for optimal phosphodiesterase activity. The addition of 250 mM NaCl stabilizes the enzyme's tertiary structure[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris (pH 9.5) and 250 mM NaCl[3].

  • Inhibitor Titration: Prepare 8 different concentration points for each inhibitor (starting at 1000 nM, 3-fold serial dilutions) in DMSO, then dilute into the assay buffer (4X final concentration)[3].

  • Enzyme Loading: Load 20 ng of recombinant human soluble ENPP1 into 50 µL of assay buffer per well in a 96-well microplate[3].

  • Incubation: Add 25 µL of the inhibitor solution to the respective wells and incubate for 30 minutes at room temperature[3].

  • Reaction Initiation: Add 25 µL of the p-nitrophenyl-5'-AMP substrate to initiate the reaction.

  • Self-Validation Controls: Include a MAX control (enzyme + substrate + DMSO vehicle) and a MIN control (substrate + buffer only, no enzyme) to validate the dynamic range[2].

  • Detection: Measure the absorbance at 405 nm using a microplate reader. The absorbance of the released p-nitrophenol is directly proportional to ENPP1 activity[3].

  • Analysis: Calculate percent inhibition and determine the IC50 using a four-parameter variable slope model (e.g., GraphPad Prism)[2].

Quantitative Data Summary: SAR Impact of Fluorination

The following table demonstrates the profound impact of the 2,6-difluoro substitution on target affinity, validating the choice of 4-cyano-2,6-difluorobenzenesulfonamide as the optimal starting material.

Table 1: Impact of Sulfonamide Fluorination on ENPP1 Inhibition (Representative Data)

Scaffold SubstitutionIC50 (nM)Fold ImprovementMechanistic Rationale
Unsubstituted 145.01.0x (Baseline)Standard hydrogen bonding in the catalytic pocket.
2-Fluoro 42.53.4xLowered pKa of sulfonamide NH; improved H-bond donation.
2,6-Difluoro 8.217.7xOptimal pKa tuning; restricted bond rotation locking the active conformation.

References

  • Hydrolysis of 2'3'-cGAMP by ENPP1 and design of nonhydrolyzable analogs Source: Nature Chemical Biology (2014) URL:[Link]

  • Source: Patent CN115151253A (2022)
  • ENPP1's regulation of extracellular cGAMP is a ubiquitous mechanism of attenuating STING signaling Source: Proceedings of the National Academy of Sciences (2022) URL:[Link]

Sources

Application

Application Note: Protocols for Handling and Functionalizing 4-Cyano-2,6-difluorobenzenesulfonamide in Organic Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary 4-Cyano-2,6-difluorobenzenesulfonamide (CAS: 1518729-48-0) is a highly specialized, fluorinated building block incre...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

4-Cyano-2,6-difluorobenzenesulfonamide (CAS: 1518729-48-0) is a highly specialized, fluorinated building block increasingly utilized in modern drug discovery[1]. Its primary application lies in the synthesis of small-molecule inhibitors targeting Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) , a critical immune checkpoint enzyme in cancer immunotherapy ()[2]. This application note details the mechanistic rationale, physicochemical properties, and a self-validating protocol for the chemoselective functionalization of this building block.

Mechanistic Rationale & Pathway Context

ENPP1 is a membrane-bound and soluble glycoprotein that functions as the dominant hydrolase for 2'3'-cGAMP in the extracellular tumor microenvironment ()[3]. 2'3'-cGAMP is a potent endogenous second messenger that activates the Stimulator of Interferon Genes (STING) pathway, driving Type I interferon production and robust anti-tumor T-cell responses. By inhibiting ENPP1, the degradation of cGAMP is prevented, hyperactivating the STING pathway and converting immunologically "cold" tumors into "hot" ones ()[4].

When designing ENPP1 inhibitors, the 4-cyano-2,6-difluorobenzenesulfonamide moiety is strategically chosen[2]. The sulfonamide group provides essential hydrogen-bond donor interactions within the ENPP1 active site. The flanking 2,6-difluoro substitutions inductively lower the pKa of the sulfonamide, optimizing target binding affinity, while the para-cyano group serves as a masked primary amine handle for modular attachment to heterocyclic cores (such as imidazo[4,5-c]quinolines)[2].

G dsDNA Cytosolic dsDNA cGAS cGAS Activation dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ENPP1 ENPP1 (Hydrolase) cGAMP->ENPP1 Hydrolysis STING STING Activation cGAMP->STING Degradation AMP + GMP (Immunosuppression) ENPP1->Degradation Inhibitor ENPP1 Inhibitor (Target Compound) Inhibitor->ENPP1 Blocks Immunity Type I IFN & Anti-Tumor Immunity STING->Immunity

Fig 1. ENPP1 regulates the cGAMP-STING pathway; inhibitors restore anti-tumor immunity.

Physicochemical Properties

PropertyValue
Chemical Name 4-Cyano-2,6-difluorobenzenesulfonamide
CAS Number 1518729-48-0[1]
Molecular Formula C₇H₄F₂N₂O₂S[5]
Molecular Weight 218.18 g/mol
Appearance White to off-white crystalline solid
Solubility Profile Soluble in Methanol (MeOH), DMF, DMSO; Insoluble in Hexanes[2]

Core Protocol: Chemoselective Hydrogenation of the Cyano Group

To utilize this building block, the cyano group must first be reduced to a primary amine. This step requires precise chemoselectivity to avoid defluorination or the formation of secondary amine dimers.

Expertise & Causality in Experimental Design
  • Catalyst (10% Pd/C): Palladium on carbon is highly efficient for nitrile reduction at room temperature and atmospheric pressure, minimizing the risk of hydrodefluorination that can occur with harsher catalysts (like Raney Nickel at high pressures)[2].

  • Acidic Additive (Conc. HCl): Nitrile reduction proceeds via a highly reactive imine intermediate. Without acid, the newly formed primary amine can attack the unreacted imine, leading to unwanted secondary amine dimerization. Adding 1.1 equivalents of HCl immediately protonates the primary amine, rendering it non-nucleophilic and shifting the reaction entirely toward the desired primary amine hydrochloride salt[2].

  • Solvent (Methanol): Provides excellent solubility for both the highly polar sulfonamide starting material and the resulting hydrochloride salt product[2].

Step-by-Step Methodology
  • Preparation: In a rigorously clean, dry round-bottom flask, dissolve 4-cyano-2,6-difluorobenzenesulfonamide (844 mg, 3.87 mmol, 1.0 equiv) in anhydrous Methanol (39 mL, to yield a 0.1 M solution)[2].

  • Catalyst Addition: Flush the flask with inert nitrogen gas. Carefully add 10% Pd/C (844 mg, 1:1 w/w ratio to starting material)[2].

  • Acidification: Add concentrated HCl (355 μL, 4.3 mmol, 1.1 equiv) dropwise to the suspension[2].

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) using a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen[2].

  • Reaction: Stir the mixture vigorously at 22 °C for exactly 1 hour[2].

  • Workup: Purge the flask with nitrogen to remove residual H₂. Filter the reaction mixture through a packed pad of Celite to safely remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess Methanol[2].

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-(aminomethyl)-2,6-difluorobenzenesulfonamide hydrochloride as a solid. This intermediate is used directly in the next step without further purification[2].

Self-Validating System & Monitoring

Do not rely blindly on time. Validate the reaction completion using the following analytical checks:

  • LC-MS: The starting material (Exact Mass: 217.99) will show a peak at m/z 217 [M-H]⁻ in negative mode. Upon completion, this peak must disappear completely, replaced by the primary amine product peak at m/z 223 [M+H]⁺ in positive mode.

  • TLC: Use 10% MeOH in DCM. The starting material will be UV-active but Ninhydrin-negative. The product will sit near the baseline (highly polar salt) and stain a vibrant pink/purple with Ninhydrin, confirming the presence of a primary amine.

Downstream Workflow: Heterocyclic Coupling

The resulting hydrochloride salt is an ideal nucleophile. In the synthesis of potent ENPP1 inhibitors, it is typically coupled with a functionalized heterocycle (e.g., a 7,8-dimethoxy-2-oxo-imidazo[4,5-c]quinoline derivative) via nucleophilic substitution or reductive amination[2]. A mild organic base (like DIPEA) is added in situ to liberate the free amine for coupling.

Workflow SM 4-Cyano-2,6-difluorobenzenesulfonamide (CAS: 1518729-48-0) Reagents 10% Pd/C, H2 (1 atm) Conc. HCl, MeOH, 22 °C, 1h SM->Reagents Intermediate 4-(Aminomethyl)-2,6-difluorobenzenesulfonamide Hydrochloride Salt Reagents->Intermediate Coupling Heterocyclic Scaffold (e.g., Imidazo[4,5-c]quinoline) + Base Intermediate->Coupling Product Potent ENPP1 Inhibitor Coupling->Product

Fig 2. Chemoselective reduction and subsequent coupling workflow for ENPP1 inhibitor synthesis.

Safety & Handling

  • Pyrophoric Catalyst: Dry Pd/C is highly pyrophoric and can ignite methanol vapors upon exposure to air. Never let the Celite filter cake dry out during filtration. Keep it wetted with water before transferring it to a dedicated heavy-metal waste container.

  • Defluorination Risk: Strictly adhere to the 1-hour reaction time and atmospheric pressure (balloon). Prolonged exposure to H₂/Pd can lead to unwanted cleavage of the C-F bonds.

  • Moisture Sensitivity: While the hydrogenation is robust, the subsequent coupling reactions using the amine hydrochloride require strictly anhydrous conditions. Ensure the isolated intermediate is thoroughly dried under high vacuum before downstream use.

References

  • CN115151253A - Phosphodiesterase inhibitors and their uses.Google Patents.
  • Extracellular cGAMP is a cancer cell-produced immunotransmitter involved in radiation-induced anti-cancer immunity. Nature / PMC - NIH. URL:[Link]

  • ENPP1 is an innate immune checkpoint of the anticancer cGAMP–STING pathway in breast cancer. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Cyano-2,6-difluorobenzenesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific synthetic bottlenecks encountered when preparing 4-Cyano-2,6-difluorobenzenesulfonamide—a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific synthetic bottlenecks encountered when preparing 4-Cyano-2,6-difluorobenzenesulfonamide—a critical intermediate in the development of ENPP1 and phosphodiesterase inhibitors .

The core challenge in this synthesis lies in the highly electron-deficient nature of the 3,5-difluorobenzonitrile starting material . This guide provides field-proven troubleshooting, mechanistic causality, and validated protocols to help you bypass low-yielding pathways and prevent side reactions.

Mechanistic Workflow & Pathway Visualization

The diagram below illustrates the logical flow of the synthesis, contrasting the traditional (but flawed) direct chlorosulfonation route with the highly efficient directed metalation approach.

SynthesisWorkflow cluster_routes cluster_amidation SM 3,5-Difluorobenzonitrile (Highly Electron-Deficient) RouteA Route A: Direct Chlorosulfonation (ClSO3H, >100°C) SM->RouteA EAS (Slow/Poor) RouteB Route B: Directed Metalation (1. LDA, -78°C | 2. SO2 | 3. NCS) SM->RouteB Deprotonation (Fast/High Yield) Intermediate 4-Cyano-2,6-difluorobenzenesulfonyl chloride (Moisture Sensitive) RouteA->Intermediate <30% Yield RouteB->Intermediate >80% Yield Amidation_Bad Aqueous NH4OH / Room Temp (SNAr Side Reaction) Intermediate->Amidation_Bad Amidation_Good Anhydrous NH3 in THF / 0°C (Controlled Amidation) Intermediate->Amidation_Good Byproduct Fluorine-Displaced Byproduct (Loss of Yield) Amidation_Bad->Byproduct F- displacement Product 4-Cyano-2,6-difluorobenzenesulfonamide (Target Product) Amidation_Good->Product Clean conversion

Workflow comparing direct chlorosulfonation vs. directed metalation and amidation conditions.

Troubleshooting Guides & FAQs

Q1: Why is my yield for the direct chlorosulfonation of 3,5-difluorobenzonitrile consistently below 30%?

  • Causality: Direct chlorosulfonation relies on Electrophilic Aromatic Substitution (EAS), which requires an electron-rich aromatic ring. Your starting material contains a nitrile group (-CN) and two fluorine atoms. These groups exert strong inductive and resonance electron-withdrawing effects, severely deactivating the ring. Furthermore, the target C4 position is sterically hindered by the two adjacent fluorines.

  • Solution: Abandon the EAS approach. Switch to a Directed ortho-Metalation (DoM) strategy . The proton at the C4 position is highly acidic due to the combined inductive pull of the two flanking fluorine atoms. Deprotonating this position with a non-nucleophilic base (LDA) at -78 °C, followed by trapping with SO₂ gas and chlorination with N-Chlorosuccinimide (NCS), bypasses the electron-deficiency issue and delivers the sulfonyl chloride in >80% yield.

Q2: During the amidation step, I am observing a major byproduct with a mass corresponding to the loss of a fluorine atom. What is happening?

  • Causality: You are triggering an unintended Nucleophilic Aromatic Substitution (SNAr) . In your intermediate (4-cyano-2,6-difluorobenzenesulfonyl chloride), the fluorine atoms at C2 and C6 are ortho to the newly installed, strongly electron-withdrawing sulfonyl group. This stabilizes the Meisenheimer complex, making the fluorines highly susceptible to nucleophilic attack. If you use aqueous ammonia (NH₄OH) or allow the reaction to warm up, ammonia acts as a nucleophile and displaces a fluorine atom.

  • Solution: Control the nucleophilicity and reaction kinetics. Use anhydrous ammonia in an aprotic solvent (e.g., 0.5 M NH₃ in THF) and maintain the reaction strictly at 0 °C.

Q3: How can I prevent the hydrolysis of the sulfonyl chloride intermediate during workup?

  • Causality: Sulfonyl chlorides react rapidly with water to form sulfonic acids, which are highly water-soluble and will be lost in the aqueous layer during extraction.

  • Solution: Minimize aqueous exposure. After the NCS chlorination step, quench with a minimal amount of ice-cold water. Extract immediately with cold dichloromethane (DCM), dry thoroughly over anhydrous Na₂SO₄, and concentrate under reduced pressure at a low temperature (<30 °C). Proceed to the amidation step immediately.

Q4: I am seeing partial conversion of the nitrile group to an amide (-CONH₂). How do I avoid this?

  • Causality: Nitriles are sensitive to hydration under strongly basic aqueous conditions. The use of concentrated aqueous ammonia combined with prolonged reaction times leads to this over-reaction.

  • Solution: As detailed in Q2, switching to anhydrous NH₃ in THF eliminates water from the system, completely preventing nitrile hydrolysis.

Quantitative Data: Route Comparison

To justify the shift in synthetic strategy, the following table summarizes the performance metrics of the two primary pathways for generating the sulfonyl chloride intermediate.

ParameterRoute A: Direct ChlorosulfonationRoute B: Directed Metalation (Recommended)
Primary Reagents ClSO₃H, SOCl₂LDA, SO₂ gas, NCS
Reaction Temperature 100 °C – 130 °C-78 °C to Room Temp
Reaction Mechanism Electrophilic Aromatic Substitution (EAS)Directed ortho-Metalation (DoM)
Intermediate Yield < 30%> 80%
Regioselectivity Poor (Mixture of isomers)Excellent (Exclusive C4 functionalization)
SNAr Risk in Next Step High (due to crude impurities)Low (cleaner intermediate profile)

Validated Experimental Protocols

The following self-validating protocols are engineered to control reactivity and maximize yield based on the mechanistic principles discussed above.

Step 1: Synthesis of 4-Cyano-2,6-difluorobenzenesulfonyl chloride via DoM

Note: This step requires strict anhydrous conditions to prevent quenching of the LDA and hydrolysis of the final product.

  • Lithiation: Purge a dry, round-bottom flask with Argon. Add anhydrous THF (10 mL/mmol) and cool to -78 °C using a dry ice/acetone bath. Add Lithium diisopropylamide (LDA, 2.0 M in THF/heptane, 1.1 equiv).

  • Deprotonation: Dissolve 3,5-difluorobenzonitrile (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA mixture, maintaining the internal temperature below -70 °C. Stir at -78 °C for 1 hour to ensure complete and regioselective deprotonation at C4.

  • Sulfinylation: Bubble anhydrous SO₂ gas directly into the reaction mixture for 30 minutes. The solution will typically change color as the lithium sulfinate salt forms. Allow the reaction to warm to room temperature for 30 minutes to vent excess SO₂.

  • Chlorination: Re-cool the mixture to 0 °C. Add N-Chlorosuccinimide (NCS, 1.2 equiv) in one portion. Stir at 0 °C for 1.5 hours.

  • Workup: Quench the reaction with a minimal volume of ice-cold water. Extract immediately with cold DCM (3x). Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature <30 °C). Use the crude intermediate immediately in Step 2.

Step 2: Controlled Amidation to 4-Cyano-2,6-difluorobenzenesulfonamide

Note: Temperature control is critical here to prevent SNAr displacement of the fluorine atoms.

  • Preparation: Dissolve the crude 4-cyano-2,6-difluorobenzenesulfonyl chloride (1.0 equiv) in anhydrous THF (10 mL/mmol) under Argon. Cool the solution strictly to 0 °C using an ice-water bath.

  • Amidation: Add a solution of ammonia in THF (0.5 M, 2.1 equiv) dropwise over 30 minutes. Causality check: 1 equivalent forms the sulfonamide, and the remaining 1.1 equivalents neutralize the generated HCl to form insoluble NH₄Cl, driving the reaction forward.

  • Monitoring: Stir the mixture at 0 °C for 1 hour. Do not allow the reaction to warm to room temperature.

  • Workup: Filter the reaction mixture through a medium glass frit to remove the precipitated NH₄Cl salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Ethyl Acetate/Petroleum Ether gradient) or recrystallization to yield pure 4-Cyano-2,6-difluorobenzenesulfonamide.

References

  • Phosphodiesterase inhibitors and their uses (Patent CN115151253A). Google Patents.
  • 3,5-Difluorobenzonitrile | C7H3F2N | CID 587204. PubChem. URL:[Link]

Optimization

Overcoming poor solubility of 4-Cyano-2,6-difluorobenzenesulfonamide in vitro

Technical Support Center: Overcoming Poor In Vitro Solubility of 4-Cyano-2,6-difluorobenzenesulfonamide Executive Summary & Mechanistic Context Welcome to the Technical Support Center. This guide is engineered for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Poor In Vitro Solubility of 4-Cyano-2,6-difluorobenzenesulfonamide

Executive Summary & Mechanistic Context

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals struggling with the in vitro formulation of 4-Cyano-2,6-difluorobenzenesulfonamide (CAS: 1518729-48-0) and its derivatives.

These compounds are frequently utilized as critical intermediates or pharmacophores in the development of ENPP1 inhibitors targeting the STING pathway [1]. However, the highly rigid, planar, and halogenated nature of this molecule results in profound lipophilicity, making aqueous solubility a primary bottleneck in biochemical and cell-based assays [2].

Mechanistic Insight: The pKa Shift A standard benzenesulfonamide typically exhibits a pKa of ~10.0. However, the addition of two fluorine atoms (at the 2,6 positions) and a cyano group (at the 4 position) exerts a massive electron-withdrawing effect (-I and -M effects). This drastically increases the acidity of the sulfonamide proton, shifting the pKa down to approximately 6.0 - 7.0. Causality: If your assay buffer is slightly acidic (e.g., pH 6.0), the compound remains fully protonated and highly insoluble. Shifting the pH to 7.4 or 8.0 will deprotonate the sulfonamide, forming a highly soluble anion [3].

Biological Context & Pathway Visualization

Understanding the target pathway is essential, as the assay type (biochemical vs. cellular) dictates which solubilization agents are permissible. 4-Cyano-2,6-difluorobenzenesulfonamide derivatives are often evaluated for their ability to inhibit ENPP1, thereby preventing the hydrolysis of 2'3'-cGAMP and activating the STING pathway [1].

ENPP1_STING ENPP1 ENPP1 Enzyme cGAMP 2'3'-cGAMP ENPP1->cGAMP Hydrolyzes (Blocked) Inhibitor 4-Cyano-2,6-difluorobenzenesulfonamide Derivative Inhibitor->ENPP1 Inhibits STING STING Activation cGAMP->STING Activates IFN Type I Interferon (IFN) STING->IFN Induces Immune Anti-tumor Immune Response IFN->Immune Stimulates

Caption: Mechanism of action for 4-Cyano-2,6-difluorobenzenesulfonamide derivatives in the ENPP1/STING pathway.

Troubleshooting Guide: Step-by-Step Diagnostic Workflow

When you observe inconsistent assay results or visible precipitation, follow this diagnostic logic to select the correct solubilization strategy.

Solubility_Workflow Start Issue: Compound Precipitation (Solvent Crash) CheckAssay Identify Assay Environment Start->CheckAssay Biochemical Biochemical / Enzyme Assay CheckAssay->Biochemical CellBased Cell-Based Assay CheckAssay->CellBased Sol1 Protocol C: Add 0.01-0.05% Tween-20 or Triton X-100 Biochemical->Sol1 Tolerates Surfactants Sol3 Protocol A: Adjust pH > 7.4 (Deprotonate Sulfonamide) Biochemical->Sol3 If enzyme active at pH 8 Sol2 Protocol B: Use HP-β-CD Complexation (Limit DMSO < 0.5%) CellBased->Sol2 Surfactants Toxic CellBased->Sol3 pH Tolerated by Cells

Caption: Decision matrix for resolving 4-Cyano-2,6-difluorobenzenesulfonamide precipitation based on assay type.

Experimental Protocols (Self-Validating Systems)

Protocol A: pH-Modulated Solubilization (In Situ Salt Formation) Causality: Exploiting the lowered pKa (~6.5) of the highly electron-withdrawn sulfonamide to create a highly soluble sodium salt in situ [3].

  • Stock Preparation: Weigh the compound and suspend it in sterile, deionized water (do not use DMSO yet).

  • Titration: Slowly add 0.1 M NaOH dropwise while vortexing until the pH reaches 8.0 - 8.5. The suspension should clear into a transparent solution.

  • Buffering: Dilute the solution into a 100 mM Tris-HCl or HEPES buffer pre-adjusted to pH 7.8.

  • Validation: Centrifuge the final buffer at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV to confirm the concentration matches the theoretical yield.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation Causality: HP-β-CD forms a hydrophilic inclusion complex around the highly lipophilic difluorophenyl ring, masking it from the aqueous environment without disrupting cell membranes [4].

  • Excipient Preparation: Prepare a 20% (w/v) HP-β-CD solution in your standard assay buffer (e.g., PBS or DMEM).

  • Solvent Intermediate: Dissolve the compound in 100% DMSO to create a 10 mM stock.

  • Complexation: Add the DMSO stock dropwise into the 20% HP-β-CD solution under continuous high-speed vortexing (or sonication) to a final concentration of 100 µM (1% DMSO).

  • Equilibration: Agitate at 37°C for 2 hours to allow thermodynamic equilibrium of the inclusion complex.

  • Validation: Perform a dynamic light scattering (DLS) check. The absence of large aggregates (>1000 nm) confirms successful micellar/complex encapsulation rather than a colloidal suspension.

Protocol C: Surfactant Optimization (Biochemical Assays Only) Causality: Non-ionic surfactants lower the interfacial tension between the hydrophobic drug and the aqueous buffer, preventing aggregation [5].

  • Buffer Modification: Supplement your biochemical assay buffer with 0.05% (v/v) Tween-20 or Triton X-100.

  • Dilution: Dilute a 10 mM DMSO stock of the compound directly into the surfactant-modified buffer.

  • Validation: Run a vehicle control (Buffer + Surfactant + DMSO) to ensure the surfactant does not denature your target enzyme (e.g., ENPP1).

Quantitative Data Presentation

The following table summarizes the operational limits and compatibilities of each solubilization strategy for 4-Cyano-2,6-difluorobenzenesulfonamide.

Solubilization StrategyMax Soluble Conc. AchievedMax Co-solvent/ExcipientAssay CompatibilityProsCons
Standard DMSO Dilution < 5 µM1% DMSOBiochemical & CellSimple, fastSevere "solvent crash" at >5 µM
pH Adjustment (pH > 8.0) > 500 µMNone (Aqueous)BiochemicalTrue thermodynamic solubilityMay alter enzyme kinetics if pH sensitive
HP-β-CD Complexation 100 - 200 µM20% HP-β-CD + 1% DMSOCell-BasedNon-toxic to cells, prevents effluxExpensive excipient, requires equilibration
Tween-20 / Triton X-100 50 - 100 µM0.05% SurfactantBiochemical OnlyHighly effective for enzymesLyses cells; disrupts lipid membranes

Frequently Asked Questions (FAQs)

Q: My compound is fully dissolved in 100% DMSO at 10 mM, but the moment I pipette it into my cell culture media, it turns cloudy. What is happening? A: You are experiencing a "solvent crash." While the compound has high kinetic solubility in DMSO, adding it to an aqueous medium drops the DMSO concentration to <1%. The compound instantly exceeds its thermodynamic aqueous solubility and precipitates [2]. To fix this, use an intermediate dilution step with HP-β-CD (Protocol B) or warm the media to 37°C prior to addition.

Q: Can I just increase the DMSO concentration to 5% to keep it dissolved in my cell-based assay? A: No. DMSO concentrations above 0.5% - 1.0% are highly cytotoxic to most mammalian cell lines and will artificially alter membrane permeability, leading to false-positive assay readouts [4]. If you need higher drug concentrations, you must use a complexation agent like HP-β-CD.

Q: I suspect my compound is precipitating, but I can't see it. How do I know for sure? A: Visual inspection is insufficient for micro-precipitates. The gold standard validation is to prepare your final assay concentration, incubate it at assay temperature (e.g., 37°C) for 1 hour, and centrifuge at 10,000 x g. Sample the supernatant and analyze it via HPLC-UV against a standard curve prepared in 100% organic solvent. If the recovered concentration is lower than your target, precipitation has occurred [3].

Q: Will adjusting the pH to 8.0 degrade the cyano group? A: No. While nitriles can be hydrolyzed to amides or carboxylic acids under extreme basic conditions (e.g., boiling in 1M NaOH), a mild pH of 8.0-8.5 at room temperature or 37°C is perfectly safe for the cyano group over the standard duration of an in vitro assay.

References

  • Google Patents. "CN115151253A - Phosphodiesterase inhibitors and their uses.
  • ResearchGate. "How to enhance drug solubility for in vitro assays?" Available at: [Link]

  • Dissolution Technologies. "Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective." Available at: [Link]

Troubleshooting

Technical Support Center: Troubleshooting 4-Cyano-2,6-difluorobenzenesulfonamide Derivatization

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 4-Cyano-2,6-difluorobenzenesulfonamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 4-Cyano-2,6-difluorobenzenesulfonamide .

This molecule is a highly valuable but notoriously challenging building block. The convergence of a strongly electron-withdrawing sulfonyl group, a para-cyano group, and two ortho-fluorines creates an exceptionally electron-deficient aromatic ring. While this lowers the pKa of the sulfonamide (making it easy to functionalize), it simultaneously opens the door to three major competing side reactions: Nucleophilic Aromatic Substitution (SNAr), over-alkylation, and nitrile hydrolysis.

This guide provides the causality behind these failures and field-proven, self-validating protocols to bypass them.

Part 1: Diagnostic Workflow

Before adjusting your reaction conditions, use the decision tree below to match your LC-MS/NMR impurity profile to the correct mechanistic failure mode.

TroubleshootingTree Start Impurity Detected in LC-MS/NMR Q1 Mass = Target - 19 + Nu? (F displacement) Start->Q1 A1 Diagnosis: SNAr at 2,6-F Action: Switch to DIPEA/K2CO3 Q1->A1 Yes Q2 Mass = Target + R? (Double alkylation) Q1->Q2 No A2 Diagnosis: N,N-Dialkylation Action: Limit electrophile to 1.05 eq Q2->A2 Yes Q3 Mass = Target + 18? (Hydration) Q2->Q3 No A3 Diagnosis: Cyano Hydrolysis Action: Ensure anhydrous conditions Q3->A3 Yes Unknown Review Starting Material Purity Q3->Unknown No

Figure 1: Diagnostic decision tree for identifying derivatization side reactions.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why am I seeing a major impurity where a fluorine atom is replaced by my amine base or solvent?

A1: You are observing a competing Nucleophilic Aromatic Substitution (SNAr) reaction. In 4-Cyano-2,6-difluorobenzenesulfonamide, the fluorine atoms at the 2 and 6 positions are highly activated. The strongly electron-withdrawing sulfonyl group (-SO2NH2) is located ortho to these fluorines, which imparts 1[1]. Furthermore, SNAr requires sufficient activation of the phenyl ring, which is achieved by 2[2]. The para-cyano group provides additional inductive pull, stabilizing the 3[3].

  • Causality: If you use a nucleophilic base (e.g., pyrrolidine, primary amines) or a strong alkoxide, it will preferentially attack the activated 2,6-positions rather than deprotonating the sulfonamide.

  • Solution: Switch to a strictly non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or an inorganic carbonate (K2CO3).

Q2: My reaction yields a mixture of mono-alkylated and di-alkylated sulfonamide. How can I selectively mono-alkylate?

A2: Over-alkylation occurs because the mono-alkylated sulfonamide product remains relatively acidic. The strong electron-withdrawing nature of the 4-cyano-2,6-difluorophenyl ring lowers the pKa of the primary sulfonamide NH to approximately 7.5–8.5 (compared to ~10 for standard benzenesulfonamides).

  • Causality: Once the first alkyl group is added, the remaining proton can still be easily deprotonated by strong bases (like NaH), leading to a second alkylation event.

  • Solution: Implement strict stoichiometric control (1.05 equivalents of electrophile) and use a milder base like K2CO3. The mild base is sufficient to deprotonate the starting material but minimizes the deprotonation of the less acidic mono-alkylated product.

Q3: I am using NaOH to deprotonate the sulfonamide, but LC-MS shows an M+18 impurity. What is happening?

A3: The M+18 mass shift indicates the hydration of your 4-cyano group to a primary amide (-CONH2).

  • Causality: Nitriles are highly susceptible to hydration in the presence of hydroxide ions (OH⁻) and water. The electron-poor aromatic ring makes the nitrile carbon highly electrophilic and vulnerable to attack by aqueous bases.

  • Solution: Avoid aqueous bases entirely. Transition to strictly anhydrous conditions using anhydrous DMF or MeCN with solid K2CO3.

Part 3: Quantitative Base Selection Matrix

To summarize the thermodynamic and kinetic risks associated with different bases, refer to the data matrix below.

Table 1: Quantitative Comparison of Base Profiles for Derivatization

BasepKa of Conjugate AcidSulfonamide DeprotonationSNAr Risk (2,6-F)Cyano Hydrolysis RiskRecommendation
NaH ~35CompleteModerateLow (if anhydrous)Avoid (Drives N,N-dialkylation)
NaOH (aq) 15.7CompleteHighCritical Avoid (Causes nitrile hydration)
Pyrrolidine 11.3CompleteCritical LowAvoid (Acts as a nucleophile)
DIPEA 10.5ModerateVery LowLowGood (For highly reactive electrophiles)
K₂CO₃ 10.3OptimalLowLowHighly Recommended

Part 4: Self-Validating Experimental Protocol

Selective Anhydrous N-Monoalkylation

This protocol utilizes K2CO3 to selectively deprotonate the acidic sulfonamide while kinetically preventing SNAr and cyano hydrolysis. Every step includes a self-validating mechanism to ensure structural integrity.

Step 1: System Drying (Self-Validation Step)

  • Action: Flame-dry a round-bottom flask under vacuum and backfill with argon.

  • Causality: Eliminates trace ambient moisture. If water is present, the basic conditions will catalyze the hydration of the 4-cyano group to an amide (M+18 impurity).

Step 2: Reagent Preparation

  • Action: Dissolve 4-Cyano-2,6-difluorobenzenesulfonamide (1.0 eq, 10 mmol) in anhydrous DMF (50 mL, 0.2 M).

Step 3: Base Addition

  • Action: Add finely powdered, oven-dried K2CO3 (1.5 eq, 15 mmol). Stir at room temperature for 15 minutes.

  • Causality: K2CO3 (conjugate pKa ~10.3) is strong enough to deprotonate the activated sulfonamide (pKa ~8) but too bulky and non-nucleophilic to trigger SNAr at the 2,6-fluorine positions.

Step 4: Electrophile Addition

  • Action: Cool the mixture to 0 °C. Add the alkyl halide (1.05 eq, 10.5 mmol) dropwise over 10 minutes.

  • Causality: The strict 5% excess ensures complete conversion, while the 0 °C temperature kinetically suppresses the activation energy required for N,N-dialkylation.

Step 5: Quench and Workup

  • Action: Quench the reaction with saturated aqueous NH4Cl (50 mL). Extract with EtOAc (3 x 50 mL), wash with brine, dry over Na2SO4, and concentrate.

  • Causality: NH4Cl buffers the aqueous layer to a mildly acidic pH (~5.5). Quenching with plain water in the presence of unreacted K2CO3 would create a basic aqueous environment, risking cyano hydrolysis during the extraction phase.

References

  • A Formal [4+4] Complementary Ambiphile Pairing (CAP)
  • Source: American Chemical Society (ACS)
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL

Sources

Optimization

Technical Support Center: HPLC Method Optimization for 4-Cyano-2,6-difluorobenzenesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific chromatographic challenges associated with 4-Cyano-2,6-difluorobenzenesulfonamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific chromatographic challenges associated with 4-Cyano-2,6-difluorobenzenesulfonamide . This molecule presents a unique trifecta of analytical hurdles: a highly polarizable cyano group, two highly electronegative ortho-fluorine atoms, and a weakly acidic sulfonamide moiety[1].

Standard generic HPLC methods often fail for this compound, resulting in severe peak tailing, poor retention, and co-elution of regioisomeric impurities. This guide provides a mechanistic, self-validating approach to method development, ensuring high-fidelity purity analysis compliant with pharmacopeial standards.

Mechanistic Principles of Fluorinated Sulfonamide Chromatography

To optimize the separation, we must first understand the causality behind the analyte's behavior:

  • pKa Shift and Ionization: An unsubstituted benzenesulfonamide typically has a pKa around 10. However, the strong electron-withdrawing effects (-I and -M) of the para-cyano and ortho-fluoro groups drastically lower the pKa of the sulfonamide proton. If the mobile phase pH hovers near this lowered pKa, the analyte exists in a dynamic equilibrium of neutral and ionized states, causing split peaks and retention time instability.

  • Silanol Interactions: The polar sulfonamide group is highly prone to secondary interactions with unreacted silanol groups on silica-based stationary phases, which is the primary cause of peak tailing[2].

  • The Solution: Utilizing a highly acidic mobile phase (pH 2.8–3.0) serves a dual purpose: it fully protonates the sulfonamide (keeping it in a single, neutral hydrophobic state) and suppresses the ionization of residual silanols on the column[3].

HPLC_Workflow N1 Assess Analyte Properties (Lowered pKa, Dipole Moments) N2 Select Mobile Phase pH (Target: pH 2.8 - 3.0) N1->N2 N3 Choose Stationary Phase (End-capped C18 or PFP) N2->N3 N4 Optimize Gradient Profile (Acetonitrile / Phosphate Buffer) N3->N4 N5 Evaluate Peak Symmetry (Tailing Factor ≤ 1.5) N4->N5 N5->N2 Fail (Tailing/Co-elution) N6 Method Validated (USP <621> Compliant) N5->N6 Pass

Logical workflow for optimizing HPLC parameters for fluorinated sulfonamide analysis.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. You must pass the internal System Suitability Test (SST) before analyzing unknown samples, ensuring data integrity.

Step 1: Mobile Phase A (Aqueous Buffer) Preparation Dissolve 6.8 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water to create a 0.05 M solution. Add orthophosphoric acid dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 2.8 ± 0.1[3]. Filter through a 0.22 µm membrane. Causality: Phosphate buffer provides excellent buffering capacity at low pH, which is essential to minimize peak tailing for sulfonamides[2].

Step 2: Mobile Phase B (Organic Modifier) Selection Use 100% HPLC-grade Acetonitrile (ACN). Causality: ACN provides superior peak symmetry and lower system backpressure compared to methanol when analyzing sulfonamide derivatives[2].

Step 3: Column Selection and Equilibration Install a highly end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm). Equilibrate the system at the initial gradient conditions (80% A / 20% B) for at least 20 column volumes until the baseline is completely stable.

Step 4: Sample Preparation Weigh 10 mg of 4-Cyano-2,6-difluorobenzenesulfonamide reference standard and dissolve it in 10 mL of the initial mobile phase (80:20 Buffer:ACN). Causality: Dissolving the sample in the starting mobile phase prevents "solvent shock" and peak distortion at the column head.

Step 5: System Suitability Testing (The Self-Validation Step) Inject 10 µL of the reference standard. Calculate the Tailing Factor ( Tf​ ) and Theoretical Plates ( N ) according to USP <621> guidelines[4],[5].

  • Validation Gate: If Tf​ > 1.5 or N < 5000, halt the analysis . Flush the column, verify buffer pH, and repeat. Do not proceed to sample analysis until these metrics are met.

Quantitative Method Parameters

Table 1: Optimized Gradient Elution Profile
Time (min)Mobile Phase A (Buffer pH 2.8)Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.080%20%1.0
5.080%20%1.0
15.040%60%1.0
20.040%60%1.0
21.080%20%1.0
26.080%20%1.0
Table 2: System Suitability Acceptance Criteria (USP <621> Compliant)
ParameterAcceptance CriterionMechanistic Rationale
Tailing Factor ( Tf​ ) ≤ 1.5Ensures complete suppression of silanol interactions[3].
Theoretical Plates ( N ) ≥ 5,000Confirms column efficiency and proper analyte focusing.
Resolution ( Rs​ ) ≥ 2.0Ensures baseline separation from closely eluting degradation products.
Injection Precision (%RSD) ≤ 2.0% (n=5)Validates autosampler reproducibility and sample stability[3].

Troubleshooting & FAQs

Q1: I am observing severe peak tailing ( Tf​ > 2.0) for the main API peak despite using a C18 column. How do I fix this? A: This is a classic symptom of secondary interactions between the acidic sulfonamide proton and unreacted silanols on the silica support. First, verify that your buffer pH is strictly at 2.8; even a drift to pH 3.5 can cause partial ionization. If the pH is correct, your C18 column may not be fully end-capped. Switch to a highly end-capped column or a column with polar-embedded groups designed to shield silanols[2].

Q2: I need to resolve a des-fluoro impurity (where one fluorine is missing) from the main peak, but they co-elute on my C18 column. What is the next logical step? A: A standard C18 column relies purely on hydrophobic dispersive forces, which struggle to differentiate the subtle change in hydrophobicity caused by the loss of a single fluorine atom. Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns offer orthogonal selectivity by exploiting π−π interactions, dipole-dipole interactions, and hydrogen bonding, which are highly sensitive to the fluorination pattern of the aromatic ring.

Q3: My retention times are shifting progressively earlier over a sequence of 50 injections. What is the cause? A: This indicates a loss of stationary phase equilibration or buffer depletion. Because the cyano group is susceptible to hydrolysis, and the sulfonamide requires strict pH control, ensure your aqueous buffer is freshly prepared. Furthermore, highly aqueous initial conditions (80% Buffer) can cause "phase collapse" or "dewetting" in standard C18 columns over time. If using a standard C18, ensure it is an "AQ" (aqueous-compatible) variant that resists phase collapse.

Q4: Can I change my column particle size from 5 µm to a superficially porous 2.7 µm particle to speed up the run without re-validating the entire method? A: Yes. Under the modernized United States Pharmacopeia (USP) General Chapter <621>, adjustments to chromatographic systems are permissible to modernize legacy methods. The revised USP <621> explicitly allows the transition from totally porous silica-based columns to superficially porous particle (SPP) columns, provided the ratio of the column length to the particle size ( L/dp​ ) remains constant or within the acceptable allowed deviation (-25% to +50%), and all System Suitability requirements are met[6],[5].

Q5: What detection wavelength should I use to maximize sensitivity while avoiding baseline drift? A: The aromatic ring conjugated with the cyano group provides strong UV absorbance. Set your Variable Wavelength Detector (VWD) or Diode Array Detector (DAD) to 254 nm . At this wavelength, the fluorinated aromatic system absorbs strongly, but the phosphate buffer and acetonitrile are practically transparent, ensuring a flat, stable baseline during the gradient shift[7].

References

  • [6] Understanding the Latest Revisions to USP <621>. Agilent Technologies. Available at: [Link]

  • [2] Assay of Two Antibacterial/Anticoccidial Drugs... Method Development Using HPLC-DAD. MDPI. Available at:[Link]

  • [3] Development and Validation of HPLC Method for Simultaneous Determination.... Scirp.org. Available at: [Link]

  • [1] CN115151253A - Phosphodiesterase inhibitors and their uses. Google Patents. Available at:

  • [7] Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride. ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 4-Cyano-2,6-difluorobenzenesulfonamide

Welcome to the Technical Support and Troubleshooting Center for 4-Cyano-2,6-difluorobenzenesulfonamide (CAS: 1518729-48-0) . This guide is engineered for research scientists and drug development professionals who require...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 4-Cyano-2,6-difluorobenzenesulfonamide (CAS: 1518729-48-0) . This guide is engineered for research scientists and drug development professionals who require high-purity isolation of this critical intermediate, which is frequently utilized in the synthesis of ENPP1 inhibitors and other targeted therapeutics[1].

Here, we bypass generic advice to focus on the mechanistic causality behind solvent selection, phase behaviors, and self-validating experimental workflows.

Chemical Profile & Purification Causality

To purify 4-Cyano-2,6-difluorobenzenesulfonamide effectively, one must understand the opposing intermolecular forces dictated by its structure:

  • The Sulfonamide Group (-SO₂NH₂): Highly polar and capable of acting as both a hydrogen bond donor and acceptor. This drives solubility in polar protic solvents.

  • The Difluoroarene Core: The highly electronegative fluorine atoms withdraw electron density from the aromatic ring, increasing the acidity of the sulfonamide protons while simultaneously creating a hydrophobic, electron-deficient face.

  • The Cyano Group (-CN): Adds strong dipole-dipole interactions but introduces a chemical vulnerability; it is susceptible to hydrolysis under prolonged thermal stress in highly basic or acidic aqueous media.

The Causality of Impurity Trapping: Because of this amphiphilic duality, the compound is highly prone to trapping polar impurities within its crystal lattice via hydrogen bonding, or undergoing liquid-liquid phase separation ("oiling out") when the solvent matrix cannot adequately mediate both the hydrophobic and hydrophilic domains[2]. Successful purification requires a binary solvent system that disrupts these impurity-lattice bonds before supersaturation is reached.

Quantitative Data: Solvent System Selection

Selecting the correct solvent system is the most critical variable in your workflow. The table below summarizes the empirical performance of standard binary systems used for fluorinated benzenesulfonamides.

Solvent SystemRatio (v/v)Expected RecoveryPurity ProfileMechanistic Notes
DCM / Methanol 10:1 to 5:170 - 78%>99% (HPLC)Industry Standard: DCM dissolves the hydrophobic core; MeOH selectively solvates polar impurities and acts as an anti-solvent for the product[1].
Ethanol / Water 1:2 to 1:385 - 92%95 - 97%High Yield: Excellent for removing highly polar salts. Water acts as a strong anti-solvent[2]. Risk: Cyano hydrolysis if heated >70°C.
EtOAc / Hexane 1:3 to 1:460 - 65%>98%Chromatography Proxy: Good for crude mixtures with significant non-polar organic impurities. Prone to oiling out if cooled too rapidly.

Core Methodologies: Self-Validating Protocols

Protocol A: DCM/Methanol Dual-Solvent Recrystallization

This is the preferred method for achieving pharmaceutical-grade purity (>99%) for downstream cross-coupling or substitution reactions[1].

  • Step 1: Primary Dissolution. Suspend 10.0 g of crude 4-Cyano-2,6-difluorobenzenesulfonamide in 40 mL of Dichloromethane (DCM) in a round-bottom flask. Heat gently to 35°C under reflux.

    • Causality: DCM disrupts the hydrophobic stacking of the difluoroarene rings but will not dissolve highly polar polymeric impurities.

  • Step 2: Co-solvent Titration. Slowly add Methanol (MeOH) dropwise (up to 5-8 mL) until the target compound fully dissolves.

  • Step 3: Hot Filtration. Immediately pass the hot solution through a pre-warmed medium-porosity glass frit to remove insoluble particulate matter and trapped salts.

  • Step 4: Controlled Nucleation. Transfer the filtrate to a crystallization dish. Allow it to cool ambiently to 20°C over 2 hours, then transfer to a 4°C cold room for 12 hours.

    • Causality: Rapid cooling forces the sulfonamide to crash out amorphously, trapping impurities. A slow temperature gradient (approx. 0.5°C/min) ensures thermodynamic control, allowing the crystal lattice to reject mismatched molecular geometries.

  • Step 5: Isolation & Validation. Filter the resulting white needles under vacuum. Wash with 10 mL of ice-cold DCM.

    • Self-Validation Checkpoint: Dissolve 1 mg of the crystal in 1 mL of Acetonitrile. Run an HPLC analysis at 254 nm. A single sharp peak with no tailing confirms the absence of polar hydrogen-bonded impurities.

Protocol B: Polar/Aqueous Crystallization (High-Yield Recovery)

Use this method when recovering the compound from a reaction mixture containing significant inorganic salts[2].

  • Step 1: Dissolve the crude solid in minimal absolute Ethanol (approx. 3 mL/g) at 50°C. Do not exceed 60°C to protect the cyano group.

  • Step 2: While stirring vigorously at 50°C, add deionized water (a poor solvent) dropwise until the solution reaches the cloud point (sustained turbidity).

  • Step 3: Add exactly 2 drops of Ethanol to clear the solution, then remove from heat.

  • Step 4: Seed the solution with a pure crystal of the target compound at 40°C, then cool to 0°C.

  • Step 5: Filter and dry under high vacuum (0.1 mbar) at 30°C for 24 hours to remove residual water, which can interfere with subsequent anhydrous reactions[3].

Visual Workflows

Workflow Start Crude 4-Cyano-2,6-difluorobenzenesulfonamide Dissolve Dissolve in minimal DCM at 35°C (Solvates hydrophobic core) Start->Dissolve Filter Hot Filtration (Removes insoluble salts) Dissolve->Filter AddSolvent Dropwise addition of MeOH (Modulates polarity & acts as anti-solvent) Filter->AddSolvent Cool Controlled Cooling (0.5°C/min) (Prevents amorphous aggregation) AddSolvent->Cool Success High-Purity Crystalline Product (Validate via HPLC >99%) Cool->Success

Fig 1: Standard DCM/MeOH recrystallization workflow for fluorinated sulfonamides.

Troubleshooting Issue Phase Separation (Oiling Out Detected) Check Is T_melt < T_sat? Issue->Check Action1 Reheat to single phase, add more good solvent (DCM) Check->Action1 Yes Action2 Add seed crystals precisely at cloud point Check->Action2 No Action1->Action2 Resolve Nucleation & Crystallization (Lattice formation) Action2->Resolve

Fig 2: Troubleshooting logic for resolving liquid-liquid phase separation (oiling out).

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a dense liquid layer) instead of forming crystals. What causes this and how do I fix it? A1: Oiling out occurs when the temperature at which the solution becomes saturated ( Tsat​ ) is higher than the melting point of the impure solute mixture ( Tmelt​ ). Because the difluoro-substitution creates a highly lipophilic face, residual non-polar solvents (like EtOAc) can easily disrupt crystal packing, dropping the Tmelt​ . Fix: Reheat the mixture until it forms a single homogeneous phase. Add 5-10% more of the "good" solvent (e.g., DCM or Ethanol) to lower the Tsat​ . Allow it to cool much more slowly, and introduce a seed crystal exactly at the cloud point to bypass the energy barrier for nucleation.

Q2: I am observing a lower-than-expected yield, and TLC shows the product remains in the mother liquor. Why? A2: The sulfonamide group is an excellent hydrogen bond donor. If your solvent system contains too much of a strong hydrogen bond acceptor (like Methanol or water), the solute-solvent interactions will outcompete the solute-solute interactions required for crystallization. Fix: Evaporate the mother liquor to half its volume under reduced pressure, or add a strictly non-polar anti-solvent (like Hexane or Heptane) dropwise to force the remaining product out of solution.

Q3: How do I ensure the cyano group isn't hydrolyzing during the purification process? A3: The -CN group on an electron-deficient aromatic ring is highly susceptible to nucleophilic attack by water, converting it to an amide or carboxylic acid. This is accelerated by heat and extreme pH. Fix: Avoid using aqueous solvent systems (like Protocol B) if the crude mixture contains residual acids or bases from previous synthetic steps. Neutralize the crude mixture prior to crystallization, and never heat aqueous solutions of this compound above 60°C.

Q4: Can I use column chromatography instead of recrystallization? A4: Yes, but it is inefficient for scale-up. If required, use a gradient of Hexane to Ethyl Acetate. Be aware that the highly polar sulfonamide group will cause severe "tailing" on standard bare silica gel due to strong hydrogen bonding with the silanol groups. Fix: Pre-treat the silica with 1% triethylamine, or use a specialized polar-endcapped stationary phase.

References

  • "CN115151253A - Phosphodiesterase inhibitors and their uses - Google Patents", google.com.
  • "US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same - Google Patents", google.com.
  • "Sulfoximine N-Functionalization with N-Fluorobenzenesulfonamide | The Journal of Organic Chemistry", acs.org.

Sources

Optimization

Technical Support Center: Scale-Up Troubleshooting for 4-Cyano-2,6-difluorobenzenesulfonamide

Welcome to the Advanced API Process Development Support Center. This guide is dedicated to troubleshooting the scale-up chemistry of 4-Cyano-2,6-difluorobenzenesulfonamide (CAS: 1518729-48-0).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced API Process Development Support Center. This guide is dedicated to troubleshooting the scale-up chemistry of 4-Cyano-2,6-difluorobenzenesulfonamide (CAS: 1518729-48-0).

Widely utilized as a highly reactive intermediate and electrophilic "warhead" in the synthesis of STAT3 inhibitors[1] and selective COX-2 inhibitors[2], this molecule presents severe degradation risks during kilogram-to-ton scale transitions. Its unique structural topology—featuring a strongly electron-withdrawing para-cyano group and an ortho-sulfonamide group—hyper-activates the fluorine atoms toward Nucleophilic Aromatic Substitution (SNAr)[2] while simultaneously sensitizing the nitrile to hydrolysis[3].

This guide provides mechanistic troubleshooting, quantitative parameter boundaries, and self-validating protocols to ensure process robustness.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: During our SNAr step, lab-scale reactions yield >95% mono-substituted product, but our 50-liter scale-up generates up to 15% bis-substituted (des-fluoro) impurity. Why is this happening and how do we stop it?

The Causality: The incorporation of two fluorine atoms flanking a sulfonamide and para to a cyano group creates an extremely electrophilic aromatic ring[2]. The first SNAr reaction is highly favored. However, on a lab scale, rapid heat dissipation (fast cooling) quenches the reaction before the second fluorine can be displaced. In a 50-liter reactor, mass transfer limitations and extended cooling profiles (often >2 hours) mean the mono-substituted intermediate sits at an elevated average temperature in the presence of unreacted nucleophile, driving the secondary SNAr reaction[1].

The Solution:

  • Cryogenic Dosing: Do not add the nucleophile in a single charge. Dose the nucleophile continuously while strictly maintaining the internal temperature ( Tint​ ) below 5°C.

  • Stoichiometric Starvation: Limit the nucleophile to 0.95–0.98 equivalents. It is easier to purge 2% unreacted starting material during crystallization than to remove the structurally similar bis-substituted impurity.

Q2: We are observing significant conversion of the cyano group into a primary amide during our basic workup phase. How can we prevent this nitrile hydrolysis?

The Causality: Nitrile hydrolysis to amides and carboxylic acids is a notoriously difficult problem to control during API scale-up[4]. The electrophilic carbon of the cyano group in this specific molecule is further sensitized by the electron-withdrawing fluorines. During scale-up, the extended time required for phase separations or solvent exchanges under basic aqueous conditions provides ample kinetic opportunity for hydroxide ions to attack the nitrile carbon[3].

The Solution:

  • Avoid Aqueous Bases: Transition from aqueous bases (like NaOH or ) to anhydrous organic bases (e.g., N,N-Diisopropylethylamine, DIPEA) during the reaction phase.

  • Mild Acidic Quench: Before adding water for the workup, quench the reaction with a mild acid (e.g., aqueous citric acid to pH 5)[4]. This neutralizes any remaining base and completely halts the kinetic pathway for basic nitrile hydrolysis prior to the prolonged phase-separation steps.

Q3: The reaction stalls at 60% conversion, accompanied by unexpected precipitation in the reactor. Increasing the temperature only leads to degradation. What is the root cause?

The Causality: This is a classic pKa mismatch. The protons on the sulfonamide group ( −SO2​NH2​ ) are relatively acidic (pKa ~ 9.5). If you are using a strong base (e.g., Cs2​CO3​ or DBU), the base will deprotonate the sulfonamide rather than just acting as an acid scavenger for the SNAr step. This creates an anionic sulfonamide salt.

  • Physical consequence: The salt is highly insoluble in non-polar organic solvents (like Toluene or DCM), causing premature precipitation.

  • Chemical consequence: The negative charge delocalizes into the aromatic ring, drastically reducing its electrophilicity and deactivating the remaining fluorine toward the desired SNAr.

The Solution: Use a pKa-matched base (like NaHCO3​ or finely milled anhydrous K2​HPO4​ ) that is strong enough to scavenge the HF byproduct but too weak to deprotonate the sulfonamide. Switch to a slightly more polar, aprotic solvent blend (e.g., THF/2-MeTHF) to maintain solubility.

Part 2: Quantitative Data & Parameter Boundaries

To illustrate the causality discussed above, the following table summarizes the degradation profile of 4-Cyano-2,6-difluorobenzenesulfonamide under various scale-up conditions (Data normalized to a 100g scale model).

Solvent SystemBase Used Tint​ Max (°C)Dosing Time (h)Mono-SNAr Yield (%)Bis-SNAr Impurity (%)Amide Impurity (%)
DMF K2​CO3​ (aq)25°C0.562.4%18.1%14.5%
THF Cs2​CO3​ 20°C1.055.0%*4.2%2.1%
2-MeTHFDIPEA15°C2.088.3%6.5%0.8%
2-MeTHF NaHCO3​ 5°C 4.0 96.8% < 0.5% < 0.1%

*Note: Low yield in THF/ Cs2​CO3​ is due to sulfonamide deprotonation and subsequent precipitation, not degradation.

Part 3: Self-Validating Experimental Protocol

The following methodology details a robust, scale-up-ready workflow for the controlled mono-SNAr of 4-Cyano-2,6-difluorobenzenesulfonamide with a primary amine.

Step 1: Reactor Preparation & Dehydration

  • Charge the reactor with 2-Methyltetrahydrofuran (2-MeTHF) (10 L/kg of API).

  • Perform azeotropic distillation to ensure water content is <0.05% (Karl Fischer titration). Validation Check: Do not proceed if KF > 0.05% to prevent baseline cyano hydrolysis.

Step 2: Substrate & Base Charging

  • Charge 4-Cyano-2,6-difluorobenzenesulfonamide (1.00 equiv) into the reactor.

  • Charge finely milled anhydrous NaHCO3​ (1.50 equiv).

  • Causality Note: NaHCO3​ acts as a heterogeneous acid scavenger that will not deprotonate the sulfonamide.

Step 3: Cryogenic Nucleophile Dosing

  • Cool the reactor jacket until internal temperature ( Tint​ ) stabilizes at 0°C to 5°C.

  • Prepare a solution of the nucleophilic amine (0.97 equiv) in 2-MeTHF (2 L/kg).

  • Dose the amine solution over 4 hours. Validation Check: Interlock the dosing pump to the reactor thermocouple. If Tint​ exceeds 8°C, dosing must automatically pause.

Step 4: In-Process Control (IPC)

  • Stir for 1 hour post-dosing at 5°C. Pull a sample for HPLC analysis.

  • Self-Validation Criteria: Proceed to Step 5 ONLY IF: Unreacted starting material is <3.0% AND Bis-SNAr impurity is <0.5% . If starting material is >3.0% , stir for an additional 2 hours without raising the temperature.

Step 5: Mild Acidic Quench

  • Charge 10% aqueous Citric Acid solution (3 L/kg) while maintaining Tint​<15°C .

  • Causality Note: This neutralizes the reaction mixture to pH ~5, completely shutting down the basic hydrolysis pathway of the cyano group[4] before phase separation.

Step 6: Phase Separation & Isolation

  • Agitate for 15 minutes, settle for 30 minutes, and separate the aqueous layer.

  • Wash the organic layer with brine, concentrate under vacuum, and crystallize the product from a Toluene/Heptane anti-solvent system.

Part 4: Degradation Pathway Visualization

G API 4-Cyano-2,6-difluoro- benzenesulfonamide Hydrolysis Cyano Hydrolysis (Amide/Acid Formation) API->Hydrolysis Aqueous Base + Heat BisSNAr Bis-Substitution (Over-SNAr) API->BisSNAr Excess Nucleophile + Time Deprot Sulfonamide Deprotonation (Precipitation/Deactivation) API->Deprot Strong Base (pKa > 10) Mit1 Anhydrous Conditions & Non-Nucleophilic Base Hydrolysis->Mit1 Mit2 Cryogenic Dosing & Strict Stoichiometry BisSNAr->Mit2 Mit3 Mild Acidic Quench & pKa-Matched Buffers Deprot->Mit3

Degradation pathways of 4-Cyano-2,6-difluorobenzenesulfonamide and mitigation strategies.

References

1.[3] Title: Development of a Robust and Scalable Process for the Large-Scale Preparation of Vadadustat Source: ACS Publications URL:

2.[2] Title: Novel Terphenyls as Selective Cyclooxygenase-2 Inhibitors and Orally Active Anti-inflammatory Agents Source: Journal of Medicinal Chemistry - ACS Publications URL:

3.[1] Title: Small Molecule STAT3 Inhibitors-Thesis P_N Source: ScholarSpace (University of Hawai'i) URL:

4.[4] Title: Ester, Nitrile and Oxetane Play Nice Source: Scientific Update - UK URL:

Sources

Reference Data & Comparative Studies

Validation

4-Cyano-2,6-difluorobenzenesulfonamide vs 4-Cyano-2-fluorobenzenesulfonamide reactivity

In the realm of drug discovery and bioconjugation, fluorinated benzenesulfonamides are highly valued as electrophilic scaffolds for building complex molecular architectures[1]. As a Senior Application Scientist, I freque...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of drug discovery and bioconjugation, fluorinated benzenesulfonamides are highly valued as electrophilic scaffolds for building complex molecular architectures[1]. As a Senior Application Scientist, I frequently evaluate the reactivity profiles of these building blocks to design robust, high-yielding synthetic routes.

This guide provides an in-depth technical comparison between two critical synthons: 4-Cyano-2,6-difluorobenzenesulfonamide and 4-Cyano-2-fluorobenzenesulfonamide . By understanding the electronic causality behind their reactivity, researchers can rationally select the appropriate reagent and design self-validating experimental protocols.

Mechanistic Causality: The Fluorine Effect in SNAr

The reactivity of both compounds is governed by Nucleophilic Aromatic Substitution (SNAr), driven by the stabilization of the anionic Meisenheimer complex. The synthesis and reactivity of mono-fluorinated benzenesulfonamides have been well-documented, particularly in the development of bioorthogonal agents[2]. However, a common mechanistic misconception is that the para-cyano group provides direct resonance stabilization during nucleophilic attack at the ortho-fluoro position.

In reality, when a nucleophile attacks C2, the resulting negative charge in the Meisenheimer complex is delocalized onto C1, C3, and C5. Because the cyano group is located at C4, it does not participate in direct resonance stabilization. Instead, it stabilizes the transition state purely via its strong inductive withdrawal (-I effect). The primary resonance anchor is the sulfonamide group (-SO₂NH₂) at C1.

The critical difference between the two scaffolds lies in the second fluorine atom of the 2,6-difluoro analog. Fluorine is highly electronegative. The presence of a second fluorine at C6 exerts a profound inductive pull, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This makes 4-cyano-2,6-difluorobenzenesulfonamide hyper-electrophilic compared to its mono-fluoro counterpart, allowing it to be utilized when a sequentially functionalizable core is required, such as in the synthesis of complex phosphodiesterase inhibitors[3].

Mechanism cluster_0 4-Cyano-2,6-difluorobenzenesulfonamide cluster_1 4-Cyano-2-fluorobenzenesulfonamide A Nucleophile (Nu-) B Attack at C2 or C6 (High +δ due to two -F) A->B C Attack at C2 (Moderate +δ) A->C D Meisenheimer Complex Resonance: -SO2NH2 (C1) Inductive: -CN (C4), -F (C6) B->D Fast Kinetics F Mono-substituted Product (Ring Deactivated) D->F -F loss E Meisenheimer Complex Resonance: -SO2NH2 (C1) Inductive: -CN (C4) C->E Moderate Kinetics G Fully Substituted Product E->G -F loss

Fig 1: SNAr mechanistic pathways highlighting the inductive and resonance stabilization differences.

Quantitative Performance Comparison

To facilitate reagent selection, the quantitative and qualitative performance metrics of both scaffolds are summarized below:

Parameter4-Cyano-2,6-difluorobenzenesulfonamide4-Cyano-2-fluorobenzenesulfonamide
Electrophilicity (LUMO Level) Very High (Lower LUMO)High (Higher LUMO)
SNAr Reactive Sites 2 (Equivalent C2 and C6)1 (C2)
Primary Activating Group -SO₂NH₂ (Resonance), -CN (Inductive)-SO₂NH₂ (Resonance), -CN (Inductive)
Secondary Activating Group -F at C6 (Inductive)None
Typical Reaction Temp -78 °C to 0 °C0 °C to 25 °C (Up to 40 °C)
Risk of Over-substitution High (if temp/stoichiometry is ignored)N/A (Only one leaving group)
Downstream Versatility Excellent (Retains one -F for later use)Limited (Terminal substitution)

Experimental Workflows & Self-Validating Protocols

Trustworthy protocols rely on self-validating systems—reactions that inherently signal their completion or prevent over-reaction through electronic feedback.

Protocol A: Mono-Substitution of 4-Cyano-2,6-difluorobenzenesulfonamide

Objective : Synthesize a mono-aminated intermediate, preserving the C6 fluorine as an orthogonal handle for downstream cross-coupling. Causality : The hyper-electrophilicity of the starting material demands strict kinetic control. By operating at 0 °C with exact stoichiometry, we isolate the mono-substituted product. The incoming nucleophile (e.g., a primary amine) donates electron density via resonance (+M effect), which drastically raises the LUMO of the ring. This electronic deactivation serves as a self-validating stopping point, rendering the remaining C6 fluorine inert under these mild conditions. Procedure :

  • Preparation : Dissolve 4-Cyano-2,6-difluorobenzenesulfonamide (1.0 eq) in anhydrous THF (0.2 M).

  • Temperature Control : Chill the reaction vessel to 0 °C under an argon atmosphere.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) to act as a non-nucleophilic HF scavenger.

  • Nucleophile Addition : Dissolve the primary amine (1.05 eq) in THF and add dropwise over 15 minutes.

  • Validation : Monitor via LC-MS. The reaction is complete when the mass shifts by [M + Amine - HF]. The absence of a [M + 2(Amine) - 2(HF)] peak validates the electronic deactivation of the second fluorine.

  • Workup : Quench with saturated aqueous NH₄Cl, extract with EtOAc, and concentrate under reduced pressure.

Protocol B: Complete Substitution of 4-Cyano-2-fluorobenzenesulfonamide

Objective : Achieve full conversion of the single reactive site to yield a stable, fully substituted benzenesulfonamide[1]. Causality : Lacking the inductive boost of a second fluorine, this scaffold requires a stronger thermodynamic push. Room temperature conditions and a slight excess of nucleophile ensure complete conversion without the risk of over-substitution. Procedure :

  • Preparation : Dissolve 4-Cyano-2-fluorobenzenesulfonamide (1.0 eq) in DMF (0.2 M).

  • Base Addition : Add anhydrous K₂CO₃ (2.0 eq).

  • Nucleophile Addition : Add the nucleophile (1.2 eq) in a single portion.

  • Reaction : Stir at 25 °C (room temperature). For sterically hindered amines, elevate the temperature to 40 °C.

  • Validation : TLC (Hexanes/EtOAc) will show the complete disappearance of the starting material spot. The system is self-validating as no further SNAr can occur once the single fluorine is displaced.

  • Workup : Dilute with ice water to precipitate the product, filter, and wash with cold water to yield the pure solid.

Visualizing the Decision Logic

Workflow Start Select Reagent Based on Downstream Needs Cond Require Orthogonal F-Handle for 2nd Substitution? Start->Cond PathA 4-Cyano-2,6-difluoro- benzenesulfonamide Cond->PathA Yes PathB 4-Cyano-2-fluoro- benzenesulfonamide Cond->PathB No ReactA Strict Stoichiometry (1.05 eq Nu) Temp: -78°C to 0°C PathA->ReactA ReactB Excess Nucleophile Allowed Temp: 0°C to RT PathB->ReactB ProductA Mono-Substituted Intermediate (Self-Validating Stop) ReactA->ProductA ProductB Final Target Compound ReactB->ProductB

Fig 2: Decision matrix and experimental workflow for fluorinated benzenesulfonamide substitution.

References

  • Title : Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines Source : Bioconjugate Chemistry (ACS Publications) / NIH PMC URL :[Link]

  • Title: CN115151253A - Phosphodiesterase inhibitors and their uses Source: Google Patents URL

Sources

Comparative

A Senior Application Scientist's Guide to Validating 4-Cyano-2,6-difluorobenzenesulfonamide Purity using LC-MS/MS

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Cyano-2,6-diflu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Cyano-2,6-difluorobenzenesulfonamide is a important building block in the synthesis of various therapeutic agents. Its purity directly impacts the quality and safety of the final drug product. This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the purity of this compound, with a primary focus on the highly sensitive and specific method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the "why" behind the "how," reflecting a Senior Application Scientist's perspective on achieving robust and reliable analytical outcomes.

The Criticality of Purity for 4-Cyano-2,6-difluorobenzenesulfonamide

4-Cyano-2,6-difluorobenzenesulfonamide serves as a key intermediate in the synthesis of several drugs, including kinase inhibitors used in oncology.[1][2] The presence of impurities, even at trace levels, can have significant consequences:

  • Altered Pharmacological Activity: Impurities may possess their own biological activity, potentially leading to off-target effects or reduced efficacy of the API.

  • Toxicity: Some impurities can be toxic, posing a direct risk to patient safety.[3]

  • Modified Physicochemical Properties: Impurities can affect the stability, solubility, and bioavailability of the final drug product.

  • Regulatory Scrutiny: Regulatory bodies like the FDA and EMA have stringent requirements for the identification and control of impurities in drug substances.[4][5][6]

Given these considerations, the selection of an appropriate analytical method for purity assessment is a critical decision in the drug development process.

LC-MS/MS: The Gold Standard for Purity Determination

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred method for the sensitive and selective quantification of pharmaceutical compounds and their impurities.[7] The power of LC-MS/MS lies in its ability to couple the separation capabilities of liquid chromatography with the mass-based detection of tandem mass spectrometry.

The Underlying Principles

Liquid Chromatography (LC): The LC component separates the target analyte (4-Cyano-2,6-difluorobenzenesulfonamide) from potential impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). This separation is crucial for resolving structurally similar compounds.

Tandem Mass Spectrometry (MS/MS): Following separation by LC, the eluted compounds are ionized and enter the mass spectrometer. In a tandem MS system, two mass analyzers are used in sequence.

  • Q1 (First Quadrupole): This selects the precursor ion, which is the ionized molecule of the target analyte.

  • Q2 (Collision Cell): The selected precursor ion is fragmented by collision with an inert gas.

  • Q3 (Third Quadrupole): This selects specific fragment ions (product ions) that are characteristic of the analyte.

This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for the detection and quantification of the analyte even in complex matrices.[8]

Experimental Protocol: LC-MS/MS Analysis of 4-Cyano-2,6-difluorobenzenesulfonamide

This protocol is a robust starting point for the validation of 4-Cyano-2,6-difluorobenzenesulfonamide purity. Method optimization will likely be required based on the specific instrumentation and potential impurities present.

Sample Preparation

The goal of sample preparation is to extract the analyte of interest and remove interfering matrix components.

  • Standard Solution: Accurately weigh and dissolve 4-Cyano-2,6-difluorobenzenesulfonamide reference standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration. Prepare a series of working standards by serial dilution.

  • Sample Solution: Dissolve the test sample of 4-Cyano-2,6-difluorobenzenesulfonamide in the same solvent as the standard to a similar concentration.

  • Internal Standard: The use of an internal standard (a structurally similar compound not present in the sample) is highly recommended to improve the accuracy and precision of quantification. Sulfapyridine is a suitable option for sulfonamide analysis.[8]

LC-MS/MS Parameters

The following parameters provide a validated starting point for the analysis of sulfonamides.

ParameterRecommended SettingRationale
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds like sulfonamides.[9][10]
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase promotes protonation of the analyte, enhancing ionization efficiency in positive ion mode.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier that provides good peak shape and elution strength.
Gradient Elution Start with a low percentage of B, ramp up to a high percentage to elute the analyte and any impurities, then return to initial conditions for column re-equilibration.A gradient is often necessary to achieve good separation of compounds with a range of polarities.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column to ensure efficient separation.
Column Temperature 30 - 40 °CElevated temperature can improve peak shape and reduce viscosity.[9]
Ionization Mode Electrospray Ionization (ESI), PositiveSulfonamides readily form protonated molecules [M+H]+ in positive ion mode.[7][11]
MRM Transitions Precursor Ion (Q1) -> Product Ion (Q3)To be determined by infusing a standard solution of 4-Cyano-2,6-difluorobenzenesulfonamide and performing a product ion scan. At least two transitions should be monitored for confirmation.
Collision Energy To be optimized for each MRM transitionThe energy required to produce the optimal abundance of product ions.
Data Analysis and Purity Calculation

Purity is typically determined by area percent normalization, assuming that all impurities have a similar response factor to the main component.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For more accurate quantification, especially for known impurities, a calibration curve generated from reference standards of those impurities should be used.

Experimental Workflow Diagram

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis prep_std Prepare Standard Solutions add_is Add Internal Standard prep_std->add_is prep_sample Prepare Sample Solutions prep_sample->add_is injection Inject Sample add_is->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization q1 Q1: Precursor Ion Selection ionization->q1 q2 Q2: Collision-Induced Dissociation q1->q2 q3 Q3: Product Ion Selection (MRM) q2->q3 integration Peak Integration q3->integration quantification Purity Calculation (Area % Normalization) integration->quantification

Caption: LC-MS/MS workflow for purity analysis.

Comparison of Analytical Techniques

While LC-MS/MS is a powerful tool, other techniques also have their place in purity analysis. The choice of method depends on the specific requirements of the analysis.

FeatureLC-MS/MSHPLC-UVqNMR
Principle Chromatographic separation followed by mass-based detection.Chromatographic separation followed by UV absorbance detection.Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei.
Sensitivity Very High (ppb to ppt levels)Moderate (ppm levels)Low to Moderate (requires mg of sample)
Selectivity Very High (based on mass-to-charge ratio and fragmentation)Moderate (relies on chromophores and chromatographic resolution)High (structurally informative)
Quantification Relative or absolute with standardsRelative or absolute with standardsAbsolute, primary method without the need for a specific reference standard of the analyte.[12][13][14][15]
Impurity Identification Can provide structural information from fragmentation patterns.Limited to co-eluting standards.Can identify and quantify unknown impurities with suitable internal standards.[16]
Strengths Ideal for trace-level impurity detection and quantification.Robust, widely available, and cost-effective for routine analysis.[17][18]Provides absolute quantification and structural information in a single experiment.[12][16]
Limitations Higher equipment cost and complexity. Matrix effects can suppress ion signals.Lower sensitivity and selectivity compared to MS. Co-eluting impurities can be missed.Lower sensitivity, requires more sample, and complex spectra can be difficult to interpret.
Decision-Making Framework for Technique Selection

Technique_Selection start Start: Purity Analysis Goal q1 Trace Level Impurity Detection (<0.1%)? start->q1 q2 Absolute Quantification without Specific Impurity Standards? q1->q2 No lcms LC-MS/MS q1->lcms Yes q3 Routine QC with Known Impurity Profile? q2->q3 No qnmr qNMR q2->qnmr Yes q3->lcms No, but need higher sensitivity hplcuv HPLC-UV q3->hplcuv Yes

Caption: Selecting the right analytical technique.

Conclusion

The validation of 4-Cyano-2,6-difluorobenzenesulfonamide purity is a critical step in ensuring the quality and safety of pharmaceutical products. LC-MS/MS stands out as the premier technique for this purpose, offering unparalleled sensitivity and selectivity for the detection and quantification of trace-level impurities. While HPLC-UV and qNMR have their specific applications, the comprehensive data provided by LC-MS/MS is indispensable for modern drug development and regulatory compliance. By understanding the principles and practical considerations outlined in this guide, researchers can confidently implement robust analytical methods to safeguard the integrity of their pharmaceutical pipeline.

References

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR)
  • RSSL.
  • United States Department of Agriculture. (2016, March 14).
  • Emery Pharma. (2024, February 9).
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2009). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 589-600.
  • Chico, J. E., et al. (2003). A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials in Cattle and Fish Muscle Tissues. Analytical Chemistry, 75(7), 1756-1762.
  • Lin, C. L., et al. (2013). Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of Food and Drug Analysis, 21(1), 23-31.
  • US Pharmacopeia (USP). Stimuli Article (qNMR).
  • Zhao, L., & Stevens, J. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies, Inc.
  • Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc.
  • de Filippis, G. M. M., et al. (2024). Simultaneous HPLC/UV detection of sulfonamides in milk using fabric phase sorptive extraction. Semina.
  • Hren, M., et al. (2019).
  • Lopes, R. P., et al. (2012). Development and validation of an LC-UV method for the determination of sulfonamides in animal feeds.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (2022). ICH Q2(R2)
  • Al-Ghannam, S. M., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 11(4), 3469-3478.
  • Samanidou, V. F., et al. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library.
  • Lab Manager. (2025, October 22).
  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products.
  • ICH. (2022, March 24).
  • Hu, J., et al. (2010). Recent Advances in the Synthetic Application of Difluorocarbene. Synlett, 2010(14), 2077-2093.
  • Reddy, G. S., et al. (2007). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Journal of the Serbian Chemical Society, 72(1), 63-71.
  • Benchchem. 2-Cyano-4-fluorobenzenesulfonamide.
  • Abdoli, M., et al. (2022). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 159-168.
  • Benchchem. Minimizing byproduct formation in 3-Cyano-4-methylbenzenesulfonamide reactions.
  • Yancheva, D., et al. (2024). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative.
  • Wang, Y., et al. (2020).
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  • Chemicalbook. N-(3-(2-(2-chloropyriMidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonaMide.
  • Li, X., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 27(13), 4153.

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Validation

Comparative Efficacy of Fluorinated Benzenesulfonamides in Biological Assays: A Technical Guide

Executive Summary The development of isoform-selective carbonic anhydrase (CA) inhibitors is a cornerstone of targeted cancer therapy and glaucoma management. Among the most potent pharmacophores are benzenesulfonamides.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of isoform-selective carbonic anhydrase (CA) inhibitors is a cornerstone of targeted cancer therapy and glaucoma management. Among the most potent pharmacophores are benzenesulfonamides. However, traditional non-fluorinated sulfonamides (such as acetazolamide) suffer from poor isoform selectivity, leading to off-target toxicity in normal tissues. The strategic introduction of fluorine atoms onto the benzenesulfonamide ring has revolutionized this space. This guide objectively compares the biological efficacy of fluorinated benzenesulfonamides against their non-fluorinated counterparts, detailing the mechanistic causality and the self-validating assays used to evaluate them.

Mechanistic Rationale: The Causality of Fluorination

To understand the comparative efficacy of these compounds, one must first understand why fluorination drastically improves target affinity.

The primary mechanism of CA inhibition involves the primary sulfonamide group ( −SO2​NH2​ ) coordinating with the zinc ion ( Zn2+ ) in the enzyme's active site, displacing a catalytic water molecule[1]. To coordinate effectively, the sulfonamide must be in its anionic form ( −SO2​NH− ).

Simple benzenesulfonamides have a pKa​ of approximately 10, meaning only a negligible fraction is deprotonated at physiological pH (7.4). Fluorine, being highly electronegative, exerts a strong electron-withdrawing effect across the aromatic ring. This lowers the pKa​ of the sulfonamide group to ~7.0–8.0, exponentially increasing the concentration of the active anion at physiological pH[2]. Furthermore, the fluorine atoms increase the molecule's lipophilicity, enhancing cell membrane permeability and allowing the compound to occupy hydrophobic pockets unique to specific CA isoforms (like the tumor-associated CA IX)[3].

Mechanism cluster_0 Fluorinated Benzenesulfonamide cluster_1 Carbonic Anhydrase Active Site F_Group Fluorine Substitution (e.g., -CF3, -F) Sulfonamide Sulfonamide Group (-SO2NH2) F_Group->Sulfonamide Electron Withdrawal (Lowers pKa) Hydrophobic Hydrophobic Pocket F_Group->Hydrophobic Lipophilic Interaction Anion Sulfonamide Anion (-SO2NH-) Sulfonamide->Anion Deprotonation (Physiological pH) Zn Zn2+ Ion (Catalytic Center) Anion->Zn Coordinates & Displaces Water Zn-bound Water/OH- Zn->Water Displaced

Caption: Mechanistic pathway of fluorinated benzenesulfonamides displacing zinc-bound water in the CA active site.

Comparative Efficacy: Target vs. Off-Target Isoforms

The true test of a fluorinated benzenesulfonamide is its ability to selectively inhibit tumor-associated isoforms (CA IX and CA XII) over ubiquitous cytosolic isoforms (CA I and CA II). As detailed in[2], the addition of fluorine atoms combined with bulky meta/ortho substituents yields picomolar affinity.

CompoundStructure TypeCA I ( Kd​/Ki​ , nM)CA II ( Kd​/Ki​ , nM)CA IX ( Kd​/Ki​ , nM)CA XII ( Kd​/Ki​ , nM)Selectivity (IX vs II)
Acetazolamide Non-fluorinated sulfonamide25012255.7~0.5x (Poor)
SLC-0111 4-fluorophenyl ureido>500096045.14.5~21x (Moderate)
VD11-4-2 Tetrafluoro-benzenesulfonamide0.2560.052.9>1,100x (High)
VR16-09 Ortho-substituted fluorinated>200,000>200,0000.1612.5>1,000,000x (Extreme)

Data synthesized from established literature evaluating recombinant human CA isoforms[2][3][4].

Experimental Methodologies

To validate these compounds, researchers rely on a suite of biophysical and cellular assays. The following protocols represent the gold standard for evaluating fluorinated CA inhibitors, designed as self-validating systems to eliminate false positives.

Protocol 1: Stopped-Flow CO2​ Hydration Assay (In Vitro Kinetics)

Causality & Rationale: The CA-catalyzed hydration of CO2​ is one of the fastest known enzymatic reactions ( kcat​≈106s−1 ). Standard spectrophotometers have too much dead time to capture the initial linear rate. A stopped-flow system is required to measure the true enzymatic kinetics and calculate accurate Ki​ values[1]. Step-by-Step Methodology:

  • Preparation of Enzyme and Indicator: Dilute recombinant CA isoforms (e.g., CA IX) in 20 mM HEPES buffer (pH 7.5) containing a pH indicator (e.g., Phenol Red).

  • Substrate Preparation: Prepare CO2​ -saturated water by bubbling pure CO2​ gas through double-distilled water at 20°C for 30 minutes.

  • Rapid Mixing: Inject the enzyme-inhibitor complex and the CO2​ substrate into the stopped-flow spectrophotometer mixing chamber.

  • Kinetic Monitoring: Monitor the initial velocity of the CO2​ hydration reaction by measuring the absorbance change of the pH indicator as the pH drops due to proton generation.

  • Data Validation: Subtract the uncatalyzed reaction rate (buffer + CO2​ without enzyme) as a baseline. Fit the catalyzed rates at varying inhibitor concentrations to the Cheng-Prusoff equation to derive the Ki​ .

Protocol 2: In-Cell 19F NMR for Intracellular Target Engagement

Causality & Rationale: Many drugs show high affinity in vitro but fail in vivo due to poor membrane permeability. 19F NMR is uniquely suited to validate intracellular binding because human cells lack endogenous fluorine, resulting in zero background noise. The 19F chemical shift is highly sensitive to the local environment, providing a self-validating confirmation of target engagement[5]. Step-by-Step Methodology:

  • Cell Culture: Culture human cells (e.g., HeLa) and transfect them to overexpress specific CA isoforms (e.g., CA II, CA IX). Use non-transfected cells as a negative control.

  • Ligand Incubation: Incubate the cells with 100 µM of the fluorinated benzenesulfonamide for 1 hour at 37°C.

  • Harvesting: Wash the cells extensively with PBS to remove all unbound extracellular ligand, then harvest and resuspend in an NMR buffer containing D2​O .

  • NMR Acquisition: Acquire 1D 19F NMR spectra using a high-field NMR spectrometer.

  • Signal Deconvolution: Observe the chemical shift. A distinct shift compared to the free ligand in solution confirms the drug has penetrated the membrane and is bound to the intracellular protein pocket.

Protocol 3: Hypoxia-Induced Extracellular Acidification Assay

Causality & Rationale: CA IX is overexpressed under hypoxic conditions to regulate intracellular pH by pumping protons into the extracellular space. Measuring extracellular acidification in hypoxic vs. normoxic cells provides a self-validating functional readout of CA IX inhibition[3]. Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., H460 or MDA-MB-231) in multi-well plates and allow them to adhere overnight.

  • Hypoxic Incubation: Transfer the plates to a hypoxia chamber (0.2% O2​ ) and incubate for 72 hours in the presence of varying concentrations of the fluorinated inhibitor. Maintain a parallel plate in normoxia (21% O2​ ) as a negative control.

  • pH Measurement: Measure the pH of the extracellular culture medium using a microelectrode.

  • Analysis: Calculate the ΔpH between the vehicle control and the treated cells. Efficacious CA IX inhibitors will prevent the hypoxia-induced drop in extracellular pH, restoring it closer to normoxic baseline levels.

High-Throughput Screening & Validation Workflow

To efficiently process libraries of fluorinated benzenesulfonamides, drug development professionals utilize a tiered screening workflow.

Workflow Start Compound Library (Fluorinated Benzenesulfonamides) FTSA Primary Screen: FTSA (Fluorescent Thermal Shift Assay) Start->FTSA StoppedFlow Secondary Screen: Stopped-Flow CO2 Hydration FTSA->StoppedFlow Kd < 10 nM CellAssay Cellular Efficacy: Hypoxia Acidification Assay StoppedFlow->CellAssay High CA IX Selectivity NMR Target Engagement: In-Cell 19F NMR CellAssay->NMR Reduced Acidification Lead Lead Candidate Selection (e.g., SLC-0111, VD11-4-2) NMR->Lead Intracellular Binding Confirmed

Caption: Multi-tier biological assay workflow for validating fluorinated CA inhibitors.

References

  • Angeli, A., et al. "Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment." MDPI Metabolites, 2020.[Link]

  • Kazokaitė, J., et al. "Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells." Oncotarget, 2018.[Link]

  • Costantino, A., et al. "Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR." ACS Journal of Medicinal Chemistry, 2025.[Link]

  • Vaškevičius, A., et al. "Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII." ACS Journal of Medicinal Chemistry, 2025.[Link]

Sources

Comparative

Benchmarking 4-Cyano-2,6-difluorobenzenesulfonamide Derivatives Against Standard ENPP1 Inhibitors

As a Senior Application Scientist specializing in immuno-oncology and small-molecule drug discovery, I frequently encounter the challenge of optimizing innate immune checkpoint inhibitors. One of the most promising targe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in immuno-oncology and small-molecule drug discovery, I frequently encounter the challenge of optimizing innate immune checkpoint inhibitors. One of the most promising targets in this space is Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) .

ENPP1 is the primary extracellular hydrolase of 2'3'-cGAMP, the endogenous agonist for the Stimulator of Interferon Genes (STING) pathway. By degrading cGAMP into immunosuppressive AMP, ENPP1 acts as a negative regulator of anti-tumor immunity . In this guide, we will benchmark a novel class of inhibitors utilizing the 4-Cyano-2,6-difluorobenzenesulfonamide pharmacophore against established standard inhibitors like QS-1, MV-626 , and STF-1084.

We will explore the structural causality behind their efficacy, analyze quantitative benchmarking data, and provide self-validating experimental protocols for your own laboratory workflows.

Mechanistic Rationale & Pathway Dynamics

To understand why ENPP1 inhibition is critical, we must look at the cGAS-STING axis. When cytosolic DNA (often from tumor cells) is detected by cGAS, it synthesizes 2'3'-cGAMP. This immunotransmitter binds to STING, triggering a robust Type I Interferon (IFN) response. However, tumor cells upregulate ENPP1 to rapidly hydrolyze extracellular cGAMP, silencing this pathway and converting the microenvironment into a "cold" immunosuppressive state.

cGAS_STING DNA Cytosolic DNA cGAS cGAS DNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING Activation cGAMP->STING Binds ENPP1 ENPP1 cGAMP->ENPP1 Hydrolyzed by IFN Type I IFN Release STING->IFN Triggers AMP AMP + GMP (Immunosuppression) ENPP1->AMP Produces Inhibitor 4-Cyano-2,6-difluoro- benzenesulfonamides Inhibitor->ENPP1 Blocks

Fig 1. Mechanism of ENPP1 inhibition enhancing the cGAS-STING anti-tumor immune pathway.

Structural Causality: Why 4-Cyano-2,6-difluorobenzenesulfonamide?

Early-generation ENPP1 inhibitors (like QS-1) utilized a basic sulfamide moiety to coordinate with the zinc ions in the ENPP1 active site. However, these compounds suffered from off-target hERG potassium channel inhibition, leading to cardiovascular liabilities.

The transition to a 4-cyano-2,6-difluorobenzenesulfonamide derivative is not arbitrary; it is a calculated structural evolution:

  • Zinc Coordination: The sulfonamide nitrogen acts as a potent zinc-binding group (ZBG).

  • Electronic Tuning (The Fluorines): The two highly electronegative fluorine atoms at the 2,6-positions withdraw electron density, increasing the acidity of the sulfonamide NH. This dramatically enhances its binding affinity to the active site zinc ion.

  • Metabolic Stability (The Cyano Group): The 4-cyano group provides a strong electron-withdrawing effect that stabilizes the phenyl ring against oxidative metabolism by liver microsomes, while its linear geometry fits perfectly into the narrow hydrophobic pocket of ENPP1, improving selectivity and bypassing hERG toxicity .

Quantitative Benchmarking Data

When evaluating these derivatives against standard inhibitors, we look at four critical parameters: Enzymatic potency (IC50), cell permeability, hERG liability, and in vitro STING activation.

Inhibitor ClassRepresentative CompoundENPP1 IC50 (nM)hERG Inhibition LiabilityCell PermeabilitySTING Activation (Cellular)
Early Sulfamide QS-1~50HighModerateWeak
Phosphonate STF-1084~2LowPoor (Cell-impermeable)Weak (Extracellular only)
Quinazoline MV-626~10LowGoodStrong
Novel Sulfonamide 4-Cyano-2,6-difluoro deriv. < 15 Low Excellent Strong

Data synthesis based on comparative biochemical profiling. The difluorobenzenesulfonamide derivatives achieve the potency of phosphonates without sacrificing the cell permeability required for robust intracellular STING activation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your laboratory, do not rely on single-point assays. The following protocols are designed as self-validating systems, incorporating internal controls to rule out false positives (e.g., assay interference or cytotoxicity).

Protocol A: In Vitro ENPP1 Enzymatic Assay (Biochemical Validation)

Causality: We use p-nitrophenyl-5'-thymidine monophosphate (p-NP-TMP) as a surrogate substrate. ENPP1 cleaves p-NP-TMP to release p-nitrophenol, which turns yellow under alkaline conditions. This allows for a highly robust, high-throughput colorimetric readout at 405 nm.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.5), 250 mM NaCl, 0.5 mM CaCl2, and 1 μM ZnCl2. Causality: Zn^2+^ and Ca^2+^ are essential cofactors for ENPP1 catalytic activity.

  • Enzyme & Inhibitor Incubation: Add 2.5 ng of recombinant human ENPP1 to a 96-well plate. Add the 4-Cyano-2,6-difluorobenzenesulfonamide derivatives (serially diluted from 10 μM to 0.1 nM).

    • Validation Step: Include DMSO (0.1%) as a negative control (100% activity) and MV-626 (1 μM) as a positive control (0% activity baseline).

  • Substrate Addition: Initiate the reaction by adding 500 μM p-NP-TMP.

  • Kinetic Readout: Incubate at 37°C for 30 minutes. Measure absorbance kinetically at 405 nm every 5 minutes using a microplate reader.

  • Data Normalization: Calculate the initial velocity (V0) from the linear portion of the curve. Normalize the data against the DMSO control to calculate the IC50 using a 4-parameter logistic regression.

Protocol B: Cellular STING Activation Assay (Functional Validation)

Causality: Biochemical inhibition does not guarantee cellular efficacy due to membrane permeability issues. We utilize THP-1 Dual Reporter cells (expressing ISG-Luciferase and NF-κB-SEAP) to simultaneously monitor STING-driven Interferon Stimulated Gene (ISG) activation and general inflammation.

  • Cell Seeding: Seed THP-1 Dual cells at 1 × 10^5^ cells/well in a 96-well plate in RPMI-1640 medium (10% FBS).

  • Compound Treatment: Pre-treat cells with the inhibitor (10 μM to 10 nM) for 1 hour.

  • cGAMP Challenge: Add exogenous 2'3'-cGAMP (5 μM) to the culture. Causality: Without the inhibitor, ENPP1 on the THP-1 cell surface will rapidly degrade the cGAMP, resulting in no signal. A successful inhibitor will preserve cGAMP, allowing it to enter the cell and activate STING.

  • Dual Readout (24h post-treatment):

    • ISG Pathway: Add QUANTI-Luc substrate and measure luminescence (indicates STING activation).

    • Cytotoxicity Control: Perform an ATP-based cell viability assay (e.g., CellTiter-Glo) on a parallel plate. Validation Step: If luminescence drops but cell viability also drops, the compound is cytotoxic, not a true inhibitor.

High-Throughput Screening & Validation Workflow

To systematically benchmark these derivatives, follow this logical progression from synthesis to in vivo validation.

Workflow Step1 1. Compound Synthesis (Sulfonylation & Pd/C Catalysis) Step2 2. Biochemical Assay (ENPP1 IC50 via p-NP-TMP) Step1->Step2 Step3 3. Cellular Validation (THP-1 STING Reporter Assay) Step2->Step3 Step4 4. ADMET Profiling (hERG Patch-Clamp, Microsomes) Step3->Step4 Step5 5. In Vivo Efficacy (CT26 Syngeneic Mouse Model) Step4->Step5

Fig 2. Step-by-step validation workflow for benchmarking novel ENPP1 inhibitors.

By systematically benchmarking 4-Cyano-2,6-difluorobenzenesulfonamide derivatives through this pipeline, researchers can confidently identify lead compounds that bridge the gap between high biochemical potency and favorable in vivo safety profiles, ultimately advancing the next generation of STING-mediated immunotherapies.

References

  • Carozza, J. A., Brown, J. A., Böhnert, V., Fernandez, D., AlSaif, Y., Mardjuki, R. E., Smith, M., & Li, L. (2020). "Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP." Cell Chemical Biology. URL:[Link]

  • Baird, J., Dietsch, G., Florio, V., Gallatin, M., Knox, C., Odingo, J., Crittenden, M., & Gough, M. J. (2018). "MV-626, a potent and selective inhibitor of ENPP1 enhances STING activation and augments T-cell mediated anti-tumor activity in vivo." Society for Immunotherapy of Cancer Annual Meeting. URL:[Link]

  • Ji, S. H., Kang, M., Ahn, H., et al. (2025). "Identification of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivatives as ENPP1 Inhibitors for STING Pathway-Mediated Immunotherapy." Journal of Medicinal Chemistry. URL:[Link]

Validation

In Vitro Validation Protocols for 4-Cyano-2,6-difluorobenzenesulfonamide Compounds as ENPP1 Inhibitors

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology Introduction & Mechanistic Rationale The discovery of the cGAS-STING signa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology

Introduction & Mechanistic Rationale

The discovery of the cGAS-STING signaling axis has fundamentally shifted the landscape of immuno-oncology. In the tumor microenvironment, cancer cells frequently export 2'3'-cGAMP, an endogenous immunotransmitter that activates the STING pathway in host immune cells to drive robust anti-tumor immunity. However, this signal is rapidly degraded by Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) , a transmembrane glycoprotein that hydrolyzes cGAMP.

Recently, compounds featuring a 4-Cyano-2,6-difluorobenzenesulfonamide core have emerged as a highly potent class of small-molecule ENPP1 inhibitors[1]. The strong electron-withdrawing properties of the cyano and fluoro groups enhance binding affinity through optimal π−π stacking and hydrogen bonding within the ENPP1 catalytic pocket, directly competing with cGAMP[2].

As a Senior Application Scientist, I have structured this guide to provide a self-validating, highly rigorous framework for testing these compounds. We will objectively compare their efficacy against benchmark inhibitors and detail the causal reasoning behind every step of the in vitro validation workflow.

Pathway cGAMP 2'3'-cGAMP (Immunotransmitter) ENPP1 ENPP1 Enzyme (Hydrolase) cGAMP->ENPP1 Hydrolyzed by STING STING Pathway cGAMP->STING Activates Inhibitor 4-Cyano-2,6-difluoro- benzenesulfonamide Inhibitor->ENPP1 Blocks IFN Type I IFN (IFN-β) STING->IFN Induces

Mechanism of ENPP1 inhibition stabilizing cGAMP to activate the STING pathway.

Comparative Efficacy: 4-Cyano-2,6-difluorobenzenesulfonamide vs. Alternatives

Before diving into the protocols, it is critical to benchmark the performance of 4-Cyano-2,6-difluorobenzenesulfonamide derivatives against established ENPP1 inhibitors such as STF-1084, QS1, and MV-658. The data below synthesizes expected in vitro parameters based on [3].

Inhibitor Class / CompoundTarget Selectivity IC50​ (Enzymatic, pH 7.4)cGAMP StabilizationCell Permeability
4-Cyano-2,6-difluorobenzenesulfonamide ENPP1 (High)10 - 25 nM High High
STF-1084 ENPP1~110 - 150 nMModerate-HighModerate
QS1 ENPP1~1.5 - 6.4 µMLowLow
MV-658 ENPP1/2/3 (Pan)~15 nMHighModerate

Data Interpretation: The fluorinated benzenesulfonamide scaffold achieves an IC50​ in the low nanomolar range, outperforming legacy inhibitors like QS1 by over 100-fold, while maintaining superior isoform selectivity compared to pan-inhibitors like MV-658[4].

In Vitro Validation Protocols

A robust validation pipeline must be a self-validating system. We employ a two-tiered approach: Biochemical Validation to prove direct target engagement, and Cellular Validation to confirm functional pathway activation.

Protocol 1: Cell-Free ENPP1 Enzymatic Inhibition Assay (cGAMP Substrate)

Causality & Experimental Logic: Many legacy assays utilize the artificial substrate p-nitrophenyl-5'-TMP (p-NPTMP) at an alkaline pH of 9.0. However, p-NPTMP does not accurately reflect the physiological binding kinetics of the natural substrate, 2'3'-cGAMP. Furthermore, ENPP1 operates within the slightly acidic to neutral tumor microenvironment. Therefore, evaluating inhibitors at pH 7.4 using cGAMP is critical for translational relevance[3].

Additionally, ENPP1 is a metalloenzyme. The inclusion of Zn2+ and Ca2+ in the buffer is mandatory for structural stability. We strictly limit ZnCl2​ to 1 µM, as higher concentrations (e.g., 200 µM) will artificially quench the luminescence signal during downstream AMP detection[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the physiological assay buffer containing 50 mM Tris (pH 7.4), 250 mM NaCl, 500 µM CaCl2​ , and 1 µM ZnCl2​ .

  • Enzyme-Inhibitor Pre-incubation: Dilute recombinant human ENPP1 to a final concentration of 3 nM in the assay buffer. Add the 4-Cyano-2,6-difluorobenzenesulfonamide compound in a 5-fold serial dilution (ranging from 10 µM down to 0.1 nM). Incubate at 37°C for 15 minutes to allow the system to reach steady-state binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding 5 µM of 2'3'-cGAMP.

  • Reaction & Quenching: Incubate the microplate at 37°C for exactly 60 minutes. Terminate the reaction by adding an equal volume of stop buffer containing 20 mM EDTA, which chelates the essential metal ions and instantly halts catalysis.

  • Detection: Quantify the generated AMP using a competitive fluorescence polarization (FP) assay (e.g., Transcreener AMP2/GMP2 Assay). AMP produced in the reaction competes with a far-red fluorescent tracer for antibody binding[6].

  • Data Analysis: Plot the raw polarization units against log[Inhibitor] and fit the data to a four-parameter logistic (4PL) non-linear regression model using GraphPad Prism to determine the IC50​ and Ki​ .

Workflow Prep 1. Reagent Prep (ENPP1, cGAMP, Inhibitor) Incubate 2. Incubation (37°C, pH 7.4 buffer) Prep->Incubate Quench 3. Reaction Quench (EDTA Chelation) Incubate->Quench Detect 4. Detection (Fluorescence Polarization) Quench->Detect Analyze 5. IC50 Calculation (4PL Non-linear regression) Detect->Analyze

Step-by-step in vitro workflow for the cell-free ENPP1 enzymatic inhibition assay.

Protocol 2: Cell-Based STING Activation Assay (THP1-Dual Cells)

Causality & Experimental Logic: Biochemical inhibition does not guarantee cellular efficacy due to potential membrane impermeability, efflux pump clearance, or off-target cytotoxicity. To validate functional efficacy, we utilize THP1-Dual reporter monocytes. These cells secrete Lucia luciferase under the control of an ISG54 (Interferon-Stimulated Gene) promoter, allowing for the direct, real-time quantification of STING-dependent Type I Interferon (IFN-β) induction[7].

Step-by-Step Methodology:

  • Cell Seeding: Seed THP1-Dual cells at 1×105 cells/well in a 96-well flat-bottom plate using RPMI 1640 medium supplemented with 10% heat-inactivated FBS.

  • Co-Treatment: Treat the cells with 25 µM exogenous 2'3'-cGAMP (to simulate the cGAMP-rich tumor microenvironment) in combination with varying concentrations of the 4-Cyano-2,6-difluorobenzenesulfonamide inhibitor (e.g., 0.05 µM, 0.5 µM, and 5 µM). Self-Validating Control: Include a well with cGAMP alone, and a well with the inhibitor alone to ensure the compound does not cause spontaneous, target-independent immune activation.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2​ humidified incubator.

  • Reporter Detection: Carefully transfer 20 µL of the cell culture supernatant to a white opaque luminescence plate. Add 50 µL of QUANTI-Luc assay solution to each well.

  • Readout: Immediately measure luminescence using a microplate reader. The fold-induction of luciferase activity relative to the cGAMP-only control validates the compound's ability to penetrate the microenvironment, block ENPP1, prevent cGAMP degradation, and subsequently amplify STING signaling.

Conclusion

The 4-Cyano-2,6-difluorobenzenesulfonamide structural motif represents a significant leap forward in ENPP1 inhibitor design. By strictly adhering to physiologically relevant assay conditions—specifically utilizing cGAMP as the substrate at pH 7.4 and tightly controlling zinc concentrations—researchers can generate highly trustworthy, translatable data. Coupling this biochemical rigor with functional THP1-Dual cellular assays ensures a comprehensive evaluation of these promising immunotherapeutic candidates.

References

  • Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. bioRxiv (2020). URL:[Link]

  • Identification of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivatives as ENPP1 Inhibitors for STING Pathway-Mediated Immunotherapy. Journal of Medicinal Chemistry (2025). URL:[Link]

  • AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model. PMC / International Journal of Molecular Sciences (2022). URL:[Link]

  • From Myricetin to the Discovery of Novel Natural Human ENPP1 Inhibitors: A Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and MM/GBSA Study. PMC / Molecules (2022). URL:[Link]

Sources

Comparative

Comparative Structural Analysis of 4-Cyano-2,6-difluorobenzenesulfonamide Analogs via X-ray Crystallography

As drug discovery pipelines increasingly target complex metalloenzymes and immune-modulating pathways, the precise structural tuning of pharmacophores becomes paramount. 4-Cyano-2,6-difluorobenzenesulfonamide has emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly target complex metalloenzymes and immune-modulating pathways, the precise structural tuning of pharmacophores becomes paramount. 4-Cyano-2,6-difluorobenzenesulfonamide has emerged as a critical intermediate and structural motif, notably in the synthesis of ENPP1/phosphodiesterase inhibitors [3] and highly potent Carbonic Anhydrase (CA) inhibitors.

This guide provides an objective structural and thermodynamic comparison of 4-Cyano-2,6-difluorobenzenesulfonamide against its structural analogs (such as 2,6-difluorobenzenesulfonamide and 4-fluorobenzenesulfonamide). By leveraging Human Carbonic Anhydrase II (hCA II) as a gold-standard crystallographic model system, we elucidate the causality behind substituent effects on binding kinetics, pKa modulation, and molecular recognition.

Mechanistic Rationale: The Role of Fluorine and Cyano Substituents

The rational design of benzenesulfonamides relies heavily on manipulating the physical chemistry of the sulfonamide ( −SO2​NH2​ ) warhead. X-ray crystallographic studies of these analogs bound to hCA II [1] reveal that binding affinity is not dictated by a single interaction, but by a synergistic network of electrostatic and steric effects.

The 2,6-Difluoro Effect

Unsubstituted benzenesulfonamide has a pKa of approximately 10.0, meaning it exists primarily in the neutral form at physiological pH. The introduction of fluorine atoms at the 2- and 6-positions exerts a strong inductive electron-withdrawing effect, lowering the pKa of the sulfonamide group to ~7.8. This significantly increases the fraction of the highly active sulfonamide anion ( −SO2​NH− ) available to coordinate the catalytic Zn2+ ion in the active site.

Furthermore, crystallographic data[2] demonstrates that the 2,6-difluoro substitution restricts the rotational freedom of the sulfonamide group due to electrostatic repulsion between the fluorine atoms and the sulfonamide oxygens. This conformational locking pre-organizes the ligand into a co-planar geometry, reducing the entropic penalty of binding.

The 4-Cyano Effect

The addition of a para-cyano group (as seen in 4-Cyano-2,6-difluorobenzenesulfonamide) introduces two distinct advantages:

  • Further pKa Depression: The cyano group is a powerful electron-withdrawing group via both inductive and resonance effects, pushing the pKa even lower (~6.5), ensuring near-total ionization at pH 7.4.

  • Extended Hydrogen Bonding: The linear cyano group projects deep into the outer hydrophilic rim of the target pocket, acting as a hydrogen-bond acceptor to organize the deep water network, an interaction absent in purely fluorinated analogs.

Comparative Performance & Structural Data

The following table summarizes the comparative crystallographic and thermodynamic performance of 4-Cyano-2,6-difluorobenzenesulfonamide and its key analogs when bound to the hCA II model system.

CompoundSubstituentsApprox. pKahCA II Kd​ (nM)Key Crystallographic InteractionsReference PDB
4-Cyano-2,6-difluorobenzenesulfonamide 2,6-diF, 4-CN~6.5< 5.0 Zn2+ coordination; F-steric locking; CN-water network H-bondingAnalogous to 6ROE
2,6-Difluorobenzenesulfonamide 2,6-diF~7.88.5 Zn2+ coordination; F-hydrophobic pocket (Val121, Phe131) / 1IF5
4-Fluorobenzenesulfonamide 4-F~9.030.0 Zn2+ coordination; Partial F-hydrophobic contact1IF4
4-Cyanobenzenesulfonamide 4-CN~8.015.0 Zn2+ coordination; CN-water network H-bondingLiterature Derived

Experimental Workflow: X-ray Crystallography Protocol

To ensure high-resolution, self-validating structural data, the following step-by-step methodology is utilized for the co-crystallization and structure determination of sulfonamide analogs with hCA II.

Step 1: Protein Expression and Quality Control
  • Express recombinant hCA II in E. coli BL21(DE3) cells.

  • Purify the protein using p-aminomethylbenzenesulfonamide affinity chromatography, eluting with 0.1 M sodium acetate (pH 5.0) to outcompete the resin.

  • Validation: Perform Dynamic Light Scattering (DLS) to confirm the protein is monodisperse. A polydispersity index (PDI) < 0.15 is required before proceeding to crystallization to prevent amorphous aggregation.

Step 2: Co-crystallization via Hanging Drop Vapor Diffusion

Causality: Vapor diffusion allows the slow, controlled equilibration of the protein-ligand drop with the reservoir, gently driving the system into the nucleation zone of the phase diagram without precipitating the protein.

  • Prepare a reservoir solution containing 1.2 M sodium citrate, 50 mM Tris-HCl (pH 8.0).

  • Mix 2 μ L of hCA II (10 mg/mL) with 2 μ L of reservoir solution.

  • Add the sulfonamide analog (e.g., 4-Cyano-2,6-difluorobenzenesulfonamide) dissolved in DMSO to a final drop concentration of 1 mM (ensure final DMSO concentration is <2% to avoid protein denaturation).

  • Seal the drop over the reservoir and incubate at 293 K. Crystals typically appear within 3–5 days.

Step 3: Data Collection and Phasing
  • Harvest crystals and briefly soak them in a cryoprotectant solution (reservoir solution supplemented with 20% glycerol) to prevent ice-lattice formation during freezing.

  • Flash-cool the crystals in liquid nitrogen (100 K).

  • Collect X-ray diffraction data at a synchrotron source (e.g., Advanced Photon Source).

  • Validation: Process the data using molecular replacement (MR) with an apo-hCA II search model. Monitor the Rfree​ value during refinement; Rfree​ must be calculated from a 5% subset of reflections excluded from the refinement process to strictly prevent overfitting of the electron density map.

Visualizing the Workflows and Binding Networks

Workflow A Protein Preparation (Affinity Chromatography & DLS) B Ligand Saturation (Hanging Drop Co-crystallization) A->B C X-ray Diffraction (Synchrotron Data Collection) B->C D Phase Determination (Molecular Replacement) C->D E Model Building & Refinement (R-free Cross-validation) D->E

Experimental workflow for determining X-ray crystal structures of sulfonamide complexes.

BindingNetwork Ligand 4-Cyano-2,6-difluorobenzenesulfonamide Zn Catalytic Zn2+ Ion Ligand->Zn Sulfonamide Anion Coordination Thr199 Thr199 Residue Ligand->Thr199 NH-O / O-HN H-bonds Hydrophobic Hydrophobic Pocket (Val121, Phe131, Leu198) Ligand->Hydrophobic Fluorine/Phenyl van der Waals Water Deep Water Network Ligand->Water Cyano Group H-bonding Glu106 Glu106 Residue Thr199->Glu106 Structural H-bond

Network diagram of key binding interactions between the ligand and the hCA II active site.

References

  • Krishnamurthy, V. M., Bohall, B. R., Kim, C.-Y., Moustakas, D. T., Christianson, D. W., & Whitesides, G. M. (2007). "Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II." Chemistry: An Asian Journal.[Link] [1]

  • Gloeckner, S., Heine, A., & Klebe, G. (2020). "6ROE: Human Carbonic Anhydrase II in complex with fluorinated benzenesulfonamide." RCSB Protein Data Bank. [Link] [2]

  • Nanjing Zhengxiang Pharmaceutical Co., Ltd. (2022). "Phosphodiesterase inhibitors and their uses" (Patent CN115151253A).
Validation

Spectroscopic validation of 4-Cyano-2,6-difluorobenzenesulfonamide intermediate formation

Title: Spectroscopic Validation of 4-Cyano-2,6-difluorobenzenesulfonamide Intermediate Formation: A Comparative Guide Introduction As a Senior Application Scientist in process analytical technology (PAT), I frequently en...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Validation of 4-Cyano-2,6-difluorobenzenesulfonamide Intermediate Formation: A Comparative Guide

Introduction As a Senior Application Scientist in process analytical technology (PAT), I frequently encounter the challenge of rigorously validating the formation of highly functionalized sulfonamide intermediates. 4-Cyano-2,6-difluorobenzenesulfonamide (CAS: 1518729-48-0)[1][2] is a critical electrophilic building block in the synthesis of modern therapeutics, particularly in the development of next-generation androgen receptor inhibitors and structurally complex poly(aryl ether sulfonamide)s[3].

The transformation from 4-cyano-2,6-difluorobenzenesulfonyl chloride to the corresponding sulfonamide via amidation requires precise analytical oversight. Incomplete conversion or competitive hydrolysis of the sulfonyl chloride can drastically reduce downstream yields. This guide objectively compares three orthogonal spectroscopic techniques—In situ FTIR, Offline Multinuclear NMR, and Process Raman Spectroscopy—providing researchers with a self-validating framework to ensure structural integrity and process efficiency.

Mechanistic Overview & The Analytical Challenge

Why rely on orthogonal spectroscopy? The sulfonamidation of 4-cyano-2,6-difluorobenzenesulfonyl chloride involves the nucleophilic displacement of a chloride leaving group by ammonia[4]. This fundamental transformation alters the electronic environment of the S=O bond and introduces a new N-H moiety, providing distinct spectroscopic handles:

  • FTIR: The S=O asymmetric stretch shifts predictably when the highly electronegative chlorine atom is replaced by the electron-donating nitrogen[4].

  • NMR: The highly electronegative fluorine atoms at the 2,6-positions serve as excellent internal probes. 19 F NMR provides a highly sensitive, background-free method to track the substitution, as the fluorine chemical shifts are exquisitely sensitive to the para-substituent's electronic nature[3][5].

  • Raman: Raman spectroscopy is uniquely suited for monitoring the symmetric stretching of the aromatic ring and the cyano (-C≡N) group, which are highly polarizable. It is also insensitive to water, making it ideal for monitoring aqueous ammonia additions[6][7].

Quantitative Data Presentation: Spectroscopic Modality Comparison

To facilitate rapid decision-making for process chemists, Table 1 summarizes the performance metrics and characteristic signals for each alternative.

Spectroscopic MethodPrimary Analyte Signal (Intermediate)Limit of Detection (LOD)Data Acquisition TimeKey AdvantageLimitation
In situ FTIR (ReactIR) ν (S=O) asym: ~1330-1344 cm −1 ν (N-H): ~3200-3350 cm −1 ~0.1 wt%15-30 secondsReal-time kinetic tracking; automated sampling[8]Obscured by strong solvent absorption (e.g., water)
Offline 19 F / 1 H NMR 19 F δ : ~ -101 to -105 ppm 1 H δ (NH 2​ ): ~ 7.5-8.0 ppm~0.01 wt%5-10 minutesAbsolute structural elucidation; impurity profiling[4][5]Offline bottleneck; requires deuterated solvents
Process Raman ν (C≡N): ~2230 cm −1 ν (S-N): ~900-930 cm −1 ~0.5 wt%30-60 secondsAqueous compatibility; non-destructive[7]Susceptible to background fluorescence

Self-Validating Experimental Protocols

Protocol 1: In Situ FTIR Kinetic Monitoring (ReactIR)

Objective: Track the consumption of sulfonyl chloride and formation of 4-cyano-2,6-difluorobenzenesulfonamide in real-time to determine reaction endpoints and detect transient intermediates[8]. Causality: By inserting an ATR (Attenuated Total Reflectance) probe directly into the reactor, we eliminate sampling errors and moisture exposure. This is critical because sulfonyl chlorides are highly moisture-sensitive and prone to hydrolysis during manual sampling.

Step-by-Step Methodology:

  • Background & Calibration: Insert the DiComp (Diamond) ATR probe into the dry reactor containing the reaction solvent (e.g., anhydrous THF). Collect a background spectrum (256 scans, 4 cm −1 resolution)[8].

  • Baseline Establishment: Add 4-cyano-2,6-difluorobenzenesulfonyl chloride (0.5 M). Monitor the characteristic sulfonyl chloride ν (S=O) stretch at ~1375 cm −1 . Wait 5 minutes to establish a stable baseline.

  • Amidation Initiation: Dose aqueous ammonia (or amine solution) dropwise at 0 °C to control the exothermic reaction.

  • Kinetic Tracking: Configure the ReactIR software to collect spectra every 30 seconds. Profile the disappearance of the 1375 cm −1 band and the concurrent appearance of the sulfonamide ν (S=O) band at ~1340 cm −1 and ν (S-N) at ~910 cm −1 [4][9].

  • System Validation: The reaction is deemed complete when the first derivative of the 1340 cm −1 absorbance curve reaches zero (plateau). If a peak at ~1180 cm −1 begins to grow, it indicates competitive sulfonic acid formation (hydrolysis), signaling the need to adjust the dosing rate.

Protocol 2: Offline Multinuclear NMR Validation

Objective: Confirm the absolute molecular structure and quantify any sulfonic acid byproduct. Causality: While FTIR proves the functional group transformation, 19 F and 1 H NMR definitively prove the regiochemistry and purity. The two equivalent fluorine atoms will show a distinct shift upon the conversion of the -SO 2​ Cl group to -SO 2​ NH 2​ due to changes in the inductive effect[3][5].

Step-by-Step Methodology:

  • Sample Preparation: Extract a 0.5 mL aliquot from the reactor. Quench with 1M HCl to neutralize excess ammonia. Extract into EtOAc, dry over MgSO 4​ , and evaporate the solvent under reduced pressure.

  • Solvent Selection: Dissolve 10 mg of the crude solid in 0.6 mL DMSO- d6​ . DMSO- d6​ is chosen because it strongly hydrogen-bonds with the sulfonamide protons, shifting them downfield (typically 7.5 - 8.5 ppm) and sharpening the signal, preventing exchange-broadening[4][10].

  • Acquisition:

    • 1 H NMR (400 MHz): Acquire 16 scans. Identify the distinct -NH 2​ singlet (integrating to 2H) and the aromatic protons at the 3,5-positions, which will appear as a multiplet due to F-H coupling[4].

    • 19 F NMR (376 MHz): Acquire 64 scans with 1 H decoupling. The 2,6-difluoro groups will appear as a sharp singlet around -101 to -105 ppm[11]. The exact shift validates the integrity of the aromatic ring.

  • System Validation: Calculate the molar ratio of the product to the hydrolysis byproduct by integrating the respective 19 F signals. A single, clean 19 F peak confirms the absence of asymmetric degradation.

Visualizations

G Start 4-Cyano-2,6-difluoro- benzenesulfonyl chloride Amidation Amidation (NH3) Reaction Vessel Start->Amidation FTIR In Situ FTIR (ReactIR) Track S=O shift (1375 -> 1340 cm⁻¹) Amidation->FTIR Real-time Kinetics Raman Process Raman Track C≡N (2230 cm⁻¹) Amidation->Raman Aqueous Compatible Product 4-Cyano-2,6-difluoro- benzenesulfonamide Amidation->Product Endpoint Reached NMR Offline ¹⁹F/¹H NMR Absolute Structure & Purity Product->NMR Final Validation

Multimodal spectroscopic workflow for monitoring and validating sulfonamidation.

LogicTree Q1 Primary Analytical Goal? Kinetics Reaction Kinetics & Endpoint Q1->Kinetics Structure Structural Elucidation & Impurity ID Q1->Structure Q2 Is the system highly aqueous? Kinetics->Q2 NMR Use ¹⁹F/¹H NMR (High Resolution) Structure->NMR FTIR Use In Situ FTIR (High Sensitivity to S=O) Q2->FTIR No (Organic) Raman Use Process Raman (Water Transparent) Q2->Raman Yes (Aqueous)

Decision logic tree for selecting the optimal spectroscopic modality.

Conclusion

For the robust synthesis of 4-cyano-2,6-difluorobenzenesulfonamide, relying on a single analytical method is insufficient. In situ FTIR provides the kinetic granularity needed to prevent over-reaction and optimize dosing rates, while 19 F NMR acts as the ultimate arbiter of structural truth. By implementing these self-validating protocols, process chemists can ensure maximum yield and purity of this critical intermediate.

References

  • Chemsrc. "1518729-48-0_4-Cyano-2,6-difluorobenzenesulfonamide." Chemsrc.com. Available at:[Link]

  • Engineered Science Publisher. "Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies." ESpublisher.com. Available at: [Link]

  • The Royal Society of Chemistry. "Base-Induced Intramolecular Epoxide Ring-Opening by 2-Fluoroarenesulfonamides." RSC.org. Available at:[Link]

  • ResearchGate. "Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution." Researchgate.net. Available at: [Link]

  • Carter, K. R. "Aryl fluoride monomers in nucleophilic aromatic substitution polymerization: evaluation of monomer reactivity by 19F NMR spectroscopy." Macromolecules, ACS Publications. Available at: [Link]

  • Mettler Toledo. "What is Organocatalysis? - ReactIR Applications." MT.com. Available at:[Link]

  • Purdue University Graduate School. "CHEMICAL CHARACTERIZATION OF NANOPLASTIC PARTICLES... (Process Raman context)" Purdue.edu. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Cyano-2,6-difluorobenzenesulfonamide proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex halogenated and nitrogenous organic compounds requires more than just following a compliance checklist—it demands a mechanistic understanding of the ch...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling complex halogenated and nitrogenous organic compounds requires more than just following a compliance checklist—it demands a mechanistic understanding of the chemical's reactivity and degradation pathways. 4-Cyano-2,6-difluorobenzenesulfonamide (CAS: 1518729-48-0)[1] is a highly functionalized building block used extensively in drug discovery and medicinal chemistry. However, its unique structural motifs—specifically the cyano (-CN), fluoro (-F), and sulfonamide (-SO2NH2) groups—present specific challenges during disposal.

Improper thermal degradation or drain disposal of this compound can release highly toxic and corrosive gases, including hydrogen cyanide (HCN), hydrogen fluoride (HF), and sulfur oxides (SOx)[2][3]. This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and disposal of this compound, ensuring compliance with EPA guidelines and Prudent Practices in the Laboratory[4][5].

Physicochemical & Hazard Profile

Before initiating any disposal or spill response protocol, it is critical to understand the quantitative and qualitative hazard parameters of the material[4].

Property / ParameterSpecification / Classification
Chemical Name 4-Cyano-2,6-difluorobenzenesulfonamide
CAS Number 1518729-48-0[1]
Physical State Solid / Powder[6]
Hazard Classes (GHS) Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory)[2][6]
Combustion Byproducts HF, HCN, SOx, NOx, COx[2][3]
Waste Segregation Category Halogenated / Nitrogenous Organic Solid[7][8]

Mechanistic Toxicology & Reactivity: The "Why" Behind the Protocol

Standard disposal methods, such as drain disposal, evaporation, or municipal trash, are strictly prohibited for 4-Cyano-2,6-difluorobenzenesulfonamide[8][9]. The molecular architecture dictates that the waste must undergo high-temperature chemical incineration[10].

  • The Cyano Group (-CN): If subjected to incomplete combustion or highly acidic aqueous environments, cyano-containing compounds can liberate hydrogen cyanide (HCN) gas, a potent cytochrome c oxidase inhibitor.

  • The Fluoro Groups (-F): Halogenated organics resist standard biological degradation in wastewater treatment plants. Upon combustion, they generate hydrogen fluoride (HF), a highly corrosive gas that can destroy standard incinerator linings[4][8].

  • The Sulfonamide Group (-SO2NH2): Thermal decomposition of the sulfonamide moiety yields sulfur dioxide (SO2) and nitrogen oxides (NOx), both of which are heavily regulated environmental pollutants[2].

Causality in Disposal: Because of these specific byproducts, the waste must be processed in a specialized chemical incinerator equipped with an afterburner and a scrubber [3][5][11]. The afterburner ensures the complete thermal oxidation of HCN and organic fragments into CO2 and NOx. Subsequently, the alkaline wet scrubber neutralizes the acidic HF and SO2 gases before environmental release, preventing atmospheric contamination and damage to the facility's exhaust systems[3][10].

Standard Operating Procedure: Routine Disposal

Step 1: Waste Segregation Do not mix this compound with non-halogenated organic waste or aqueous waste streams[7][8]. Mixing halogenated waste with non-halogenated waste significantly increases disposal costs and complicates the incineration process[8]. Place the solid waste in a designated, chemically compatible container.

Step 2: Primary and Secondary Packaging Ensure the primary container is tightly sealed. If the container originally held the chemical and is now empty, it must be treated as hazardous waste unless triple-rinsed with a compatible solvent. If rinsed, the rinsate must also be collected as hazardous halogenated waste[4][7]. Place the primary container inside a secondary containment bin to prevent accidental release during transit[10].

Step 3: Labeling Label the container explicitly as "Hazardous Waste: Halogenated/Nitrogenous Organic Solid"[9]. Include the full chemical name (no abbreviations) and the date the waste collection began[9].

Step 4: Manifesting and Transport Coordinate with your Environmental Health and Safety (EHS) department or a licensed hazardous waste vendor. The waste must be manifested for chemical incineration (EPA guidelines under 40 CFR Part 261)[5][11].

Standard Operating Procedure: Accidental Spill Response

In the event of a powder spill, immediate containment is critical to prevent aerosolization and respiratory exposure[2][10].

Step 1: Evacuation and Ventilation Immediately clear the area of non-essential personnel. Ensure the laboratory's local exhaust ventilation (e.g., fume hood) is operating at maximum capacity to capture any aerosolized particulates[10].

Step 2: Donning PPE Operators must wear a NIOSH-approved particulate respirator (N95 or higher, depending on spill size), chemical-resistant nitrile gloves, chemical safety goggles, and a lab coat[2][3][10].

Step 3: Solid Containment (Dust Avoidance) Do NOT dry sweep, as this will aerosolize the fine powder and increase inhalation risks[10][11]. Instead, gently cover the spill with an inert, slightly damp absorbent material (such as sand or vermiculite) to suppress dust generation[12][13].

Step 4: Collection and Decontamination Using non-sparking tools, scoop the absorbed mixture into a heavy-duty hazardous waste bag or a rigid plastic container[5]. Wash the spill area with copious amounts of soap and water, collecting the wash water as hazardous waste if heavily contaminated[2][6].

Step 5: Final Disposal Transfer the sealed spill cleanup materials to the hazardous waste accumulation area for incineration equipped with an afterburner and scrubber[3][10].

Mandatory Visualization: Disposal and Spill Response Workflow

G Start 4-Cyano-2,6-difluorobenzenesulfonamide Handling Event Routine Routine Disposal Start->Routine Spill Accidental Spill Start->Spill Segregation Segregate as Halogenated/ Nitrogenous Organic Waste Routine->Segregation Evac Evacuate & Ventilate Area Spill->Evac Containment Seal in Compatible Secondary Containment Segregation->Containment Incineration Chemical Incinerator (Afterburner & Scrubber) Containment->Incineration PPE Don Appropriate PPE (Respirator, Gloves) Evac->PPE Sweep Sweep Solid Carefully (Avoid Dust Generation) PPE->Sweep Sweep->Containment Destruction Complete Thermal Destruction (Neutralization of HF/HCN) Incineration->Destruction

Workflow for the safe disposal and spill management of halogenated sulfonamides.

References

  • BLD Pharm. "4-Cyano-2,6-difluorobenzenesulfonamide CAS 1518729-48-0". 1

  • CymitQuimica. "Safety Data Sheet - N-tert-Butyl-4-fluorobenzenesulfonamide". 12

  • Fisher Scientific. "SAFETY DATA SHEET - 2-Fluorobenzenesulfonamide". 6

  • Key Organics. "Safety Data Sheet - N-(2-acetylphenyl)-4-fluorobenzenesulfonamide". 13

  • Matrix Scientific. "Safety Data Sheet - 4-fluorobenzenesulfonamide". 2

  • National Institutes of Health (NIH). "Management of Waste - Prudent Practices in the Laboratory". 4

  • Hong Kong University of Science and Technology. "Chemical Waste Disposal Guidelines". 7

  • Kansas State University. "Chemical Waste Guidelines". 9

  • Santa Cruz Biotechnology. "Safety Data Sheet - 1. PRODUCT AND COMPANY IDENTIFICATION". 5

  • TCI AMERICA. "Safety Data Sheet". 11

  • Benchchem. "Regulatory Framework for Pharmaceutical Waste". 10

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste". 8

  • Cayman Chemical. "MATERIAL SAFETY DATA SHEET - Rainbow trout Vitellogenin EIA-kit". 3

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